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  • Product: 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride
  • CAS: 1171552-34-3

Core Science & Biosynthesis

Exploratory

thermodynamic stability of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine Hydrochloride Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic sta...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the active pharmaceutical ingredient (API) 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride (CAS No. 1171552-34-3).[1][2] Directed at researchers, scientists, and drug development professionals, this document moves beyond a standard protocol listing. It delves into the causal relationships between the molecule's structural features and its potential stability liabilities. We present a multi-faceted approach encompassing theoretical principles, robust experimental protocols for thermal and solid-state analysis, and a detailed guide to forced degradation studies, all grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH). The objective is to equip scientists with the necessary tools and rationale to predict, identify, and mitigate stability issues, thereby ensuring the quality, safety, and efficacy of drug products containing this API.

Introduction: The Imperative of Stability

3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride belongs to a class of nitrogen-containing heterocyclic compounds. Structurally related molecules, particularly those containing the piperazine scaffold, exhibit a wide range of biological activities and are common in pharmacologically active compounds.[3][4][5] For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and investigated as potent urease inhibitors, highlighting the therapeutic potential of this chemical family.[6][7]

The thermodynamic stability of an API is not merely a parameter to be measured; it is a cornerstone of drug development that dictates its quality, safety, and efficacy.[4] An unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and altered physicochemical properties, ultimately compromising the therapeutic outcome.[3][4] For a hydrochloride salt, understanding its behavior in the solid state—particularly its interaction with environmental factors like heat and moisture—is critical for developing a robust and reliable dosage form.[8][9][10] This guide provides the strategic and experimental framework to comprehensively characterize the stability profile of this specific API.

Molecular Structure Analysis and Potential Stability Liabilities

A proactive approach to stability begins with a thorough analysis of the molecular structure to identify potential points of failure.

  • Piperazine Ring: The two nitrogen atoms within the piperazine ring are nucleophilic and basic.[11] They represent potential sites for:

    • Oxidation: Exposure to oxidative conditions can lead to the formation of N-oxides.[3]

    • pH-Dependent Degradation: As a basic moiety, its protonation state is pH-dependent, which can influence solubility and reactivity.

  • 3-Nitro-Pyridine Ring: This functional group significantly influences the molecule's electronic properties.

    • Electron-Withdrawing Nature: The nitro group is strongly electron-withdrawing, which can activate the pyridine ring towards certain nucleophilic substitution reactions.[7]

    • Photodegradation: Aromatic nitro compounds are often susceptible to photolytic degradation, which necessitates rigorous photostability testing as per ICH Q1B guidelines.[3]

    • Reduction: The nitro group can be reduced to an amino group, representing a potential degradation pathway under reducing conditions.

  • Hydrochloride Salt: The use of a salt form is common for improving the solubility and bioavailability of basic APIs.[12] However, it introduces specific stability considerations:

    • Disproportionation: This is a critical risk for salts of basic drugs. It is a solution-mediated transformation where the salt reverts to its less soluble free base form, especially when the local pH rises above a certain point (pHmax).[8][10] This can be triggered by moisture or interactions with alkaline excipients.[8]

    • Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air.[11] Water uptake can plasticize the solid, lower the glass transition temperature, and act as a medium for chemical reactions, accelerating degradation.[9][11]

    • Polymorphism: The crystalline form of the salt can have a profound impact on its thermodynamic stability. The most stable polymorphic form is generally preferred for development as it is less likely to convert to another form during storage.[9][12]

The following diagram illustrates the relationship between the API's functional groups and their associated stability risks.

G cluster_0 Molecular Structure of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine HCl cluster_1 Key Functional Groups cluster_2 Potential Degradation Pathways & Stability Risks API API Structure Piperazine Piperazine Ring API->Piperazine NitroPyridine Nitro-Pyridine Ring API->NitroPyridine HCl_Salt Hydrochloride Salt API->HCl_Salt Oxidation Oxidation (N-Oxide) Piperazine->Oxidation Photolysis Photodegradation NitroPyridine->Photolysis Reduction Nitro Reduction NitroPyridine->Reduction Disproportionation Disproportionation (to Free Base) HCl_Salt->Disproportionation Hygroscopicity Hygroscopicity / Hydrate Formation HCl_Salt->Hygroscopicity Polymorphism Polymorphic Conversion HCl_Salt->Polymorphism

Caption: Relationship between API functional groups and stability risks.

Core Experimental Strategy for Stability Profiling

A comprehensive stability assessment integrates thermal analysis, forced degradation, and long-term solid-state studies. This workflow ensures that the intrinsic stability is understood and that the analytical methods used are fit for purpose.

Caption: Overall workflow for thermodynamic stability assessment.

Experimental Protocols

The following protocols are designed to be self-validating and provide a clear understanding of the API's stability profile.

Thermal Analysis

Rationale: Thermal analysis techniques like DSC and TGA are essential for characterizing the solid-state properties of the API.[13] They provide information on melting point, purity, polymorphism, and thermal decomposition, which are fundamental to understanding thermodynamic stability.[13][14]

4.1.1 Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, enthalpy of fusion, and to screen for potential polymorphs or phase transitions. A sharp, single endotherm is typically indicative of a pure, crystalline substance.[13]

  • Protocol:

    • Accurately weigh 2-5 mg of the API into a non-hermetic aluminum pan.

    • Place an empty, sealed pan on the reference side of the DSC cell.

    • Heat the sample under a nitrogen purge (e.g., 50 mL/min) from ambient temperature (e.g., 25°C) to a temperature well above the melting point (e.g., 300°C).

    • Use a heating rate of 10°C/min.

    • Record the heat flow versus temperature to obtain the DSC thermogram.

    • Analyze the data for the onset temperature of melting and the peak area (enthalpy of fusion).

4.1.2 Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the API begins to decompose and to quantify the presence of residual solvents or water (hydrates).

  • Protocol:

    • Accurately weigh 5-10 mg of the API into a ceramic or platinum TGA pan.

    • Heat the sample under a nitrogen purge from ambient temperature to a high temperature (e.g., 500°C) at a rate of 10°C/min.

    • Record the mass loss as a function of temperature.

    • Analyze the resulting TGA curve for significant mass loss events and determine the onset temperature of decomposition.

Forced Degradation Studies

Rationale: Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products and establish degradation pathways.[15][16] This information is crucial for developing and validating stability-indicating analytical methods.[17] The goal is to achieve 2-20% degradation of the API to ensure that degradants are formed at detectable levels without being obscured by excessive breakdown.[17]

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.

  • Control Sample: Dilute the stock solution with the solvent to the target analytical concentration (e.g., 0.1 mg/mL). This sample represents the t=0 baseline and is used to distinguish degradants from pre-existing impurities.[17]

  • Protocol Steps:

    • Acid Hydrolysis:

      • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

      • Heat the solution (e.g., at 60°C) for a predetermined time (e.g., 24 hours).

      • At time points, withdraw a sample, neutralize with 0.1 M NaOH, and dilute to the target concentration.[3]

    • Base Hydrolysis:

      • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

      • Keep at room temperature for a predetermined time.

      • At time points, withdraw a sample, neutralize with 0.1 M HCl, and dilute to the target concentration.[3]

    • Oxidative Degradation:

      • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

      • Keep the solution at room temperature, protected from light.

      • At time points, withdraw a sample and dilute to the target concentration.[3]

    • Thermal Degradation (Solid & Solution):

      • Store a solid sample of the API in an oven at a high temperature (e.g., 80°C).[3]

      • Separately, heat a solution of the API at the same temperature.

      • At specified time points, dissolve the solid sample or dilute the solution sample to the target concentration.

    • Photodegradation (ICH Q1B):

      • Expose a solid sample and a solution of the API to a controlled light source that provides both UV and visible output (e.g., total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

      • A control sample should be wrapped in aluminum foil to protect it from light.[3]

      • Analyze the samples after the exposure period.

  • Analysis: All stressed and control samples should be analyzed using a validated, stability-indicating HPLC method, typically with UV-Vis (PDA) and Mass Spectrometry (MS) detection to ensure peak purity and identify degradants.[11][17]

Solid-State Stability (ICH Q1A)

Rationale: This study evaluates the impact of environmental factors on the API over time, providing data to establish a retest period and recommend storage conditions.[17]

  • Protocol:

    • Place a sufficient quantity of the API in a container that is permeable to moisture (e.g., a glass vial with a loose stopper).

    • Store the samples in a controlled environment chamber under accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH ).[14][15]

    • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).[14]

    • Analyze each sample for:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Assay/Purity: Using a stability-indicating HPLC method.

      • Degradation Products: Quantify any new or increasing impurities.

      • Water Content: By Karl Fischer titration.

      • Solid Form: Using Powder X-ray Diffraction (PXRD) to check for polymorphic changes. The hydrochloride salt of bedaquiline, for example, was found to lose its crystallinity under accelerated conditions.[14]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and trend analysis.

Table 1: Summary of Thermal Analysis Data

ParameterResultInterpretation
DSC Melting Onset e.g., 185.4 °CIndicates the start of melting for the crystalline form.
DSC Enthalpy of Fusion (ΔHfus) e.g., 95.2 J/gRelated to the degree of crystallinity.
TGA Onset of Decomposition e.g., 220.1 °CTemperature at which significant thermal degradation begins.
TGA Mass Loss below 120°C e.g., < 0.1%Suggests the material is anhydrous and free of volatile solvents.

Table 2: Example Results from Forced Degradation Studies

Stress ConditionDuration/Temp% DegradationNo. of Degradants >0.1%Major Degradant RRT
0.1 M HCl 24h / 60°C5.8%20.85
0.1 M NaOH 8h / RT12.1%30.72, 1.15
3% H₂O₂ 24h / RT2.5%11.30
Thermal (Solid) 72h / 80°C1.1%10.85
Photolytic ICH Q1B9.5%20.91
Control t=0< 0.1%0N/A
RRT = Relative Retention Time

Interpretation: The data in Table 2 would suggest the API is most susceptible to degradation under basic and photolytic conditions. The major degradants formed under these conditions would require further characterization and tracking in formal stability studies.

Conclusion and Risk Mitigation

This guide outlines a comprehensive strategy for assessing the . The primary risks for this molecule are likely associated with its susceptibility to base-catalyzed hydrolysis, photolytic degradation, and potential solid-state issues like disproportionation and hygroscopicity, which are common for hydrochloride salts.[8][9]

Mitigation Strategies:

  • Formulation: To prevent disproportionation, the formulation's microenvironment pH should be controlled, and the use of highly alkaline excipients should be avoided.

  • Packaging: To protect against photodegradation and moisture uptake, light-resistant and moisture-proof packaging (e.g., amber bottles with desiccants, blister packs) should be considered.

  • Polymorph Control: The most thermodynamically stable polymorph should be identified and consistently manufactured to prevent phase conversions during the product's shelf life.[9][12]

By systematically applying the principles and protocols detailed herein, drug development professionals can build a robust understanding of the API's stability, leading to the development of a safe, effective, and stable pharmaceutical product.

References

  • BenchChem. (n.d.). Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJYFlo-2gBa38WJT0NDs27cflVZ6RYGkcIu3-fr4sM9thuevEjjF7_xxeqcCFmDlKi7ZvV941owUCqyQ4bagnW3FKFiG3yeoogz5DtSG5hH3-B1EVI4MNkAlxAxO1lWEkVKNqReBuP2MeHtKfOnLVxqEa9KNQzH7m7mJlHdfzu6sIXuDISJuqIC_kdVBZzFBLe-lA9psLnKGDTDbTuJKSn8C2pfGLzE1xhLys=]
  • BenchChem. (n.d.). Stability of Piperazin-2-one-d6 in different biological matrices. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG-MCxuK5gIlZPMkEvIoDZGzs2qfUCpQjy7YJVp69xbEty1R4W77sOxH_aIW-Qq3XcnpyFQB_TsKAxYYyJwJtoGKDlfFCB-h0WSUoaXp8DJGduo6KEclTsstRpiKo8Nmpb4dOjGR7HVv4OEocEAZgkfOa6rI4Dcmeibof7pYYjZb6seI7Df_VXfNoC7IiTMLNMJ95db63Zn8tgwShv]
  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from Isaac Scientific Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0wx6bm9SiQV4QsxT-64wI2g_sBAz7zwpbA-btvPLAABAOGbhPdLkDHhpmvggcZkzkBBjH_wenUHWXV2oBXc5Xc8pD5YPd7AOJRmjeOZ4QgAnN4miZbAuF4fVs_kJbBnhhgsdudp1efKMRwM4-GuT7GIwLrmE4KjF7jaZ4nAptosEs1slBsw==]
  • IJRPNS. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Retrieved from IJRPNS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo_I5F5OLu41GTz1xNlptsn5mEHJh5tiO0ApFBwK2UytJGNvcPM6FujPKXfyWrFI7tISWblvtWIT-jAceXHri7roWKsW8eQtmES55msYKIvPzjKEg8JbSHsAJWR2gLJF5BD35V_Jx0DRgVwqbtEJhgYkooRHbvka5xej7u9q4F7kfjwBZfu2zFC9M9Jkxn9igxrjqaG3IdFJ0KIe98pbiIz1wVxKa-4sIqwb7u908j5lLX-3DQ0VTtJJDoge4PU9TR1qI=]
  • Biosynce. (2025, August 4). What are the stability conditions of piperazine? Retrieved from Biosynce Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGybNT0nYBP5rqXNWzBgqsNus4uI5SeS9iLgk1WiMjABr_sFxgkTJyieQJyLEcKEFEZEimC21Dtm60VjZ-ieXTWJ2StpDi_l2OCirMVFSzfRvmFQhFkzrA31AOLaPYJkFS4WgArAkKhaDlBkioreMj-PnlqWZL5RWHvfqF8OyEpEbfZ4hpfNlEwsUvuFRkXOQ6ccGIA]
  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtXcGSTyAiIHVwC0s98GkkuXpOuL8d1OPK-MoST7-nKWZlMFuyxaPR_7-iNNV0iOv0_Qfc5H96iwbG_nbG40pcO4-aw0gzyLpudfim6E9pHTn3DFx76TqZxHiegD2OWjHkrqNq32fKeCo1WQ==]
  • CymitQuimica. (n.d.). 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride. Retrieved from CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy_3rQSh2TuRh7kIcHsykiIXxfp2zAXG7ujdN42Dj-9TVQeT5IPiCEty2AkaZAvYnIo-qLBp8zlDoBBKnxqfOEhQCE0RhF-Twyt3ZdjUF9OGOhX_0zVtq60EPYx2t8H7UznbyuWRz8vYLUxOFnNfM2--uedkqbVxAlDmkuR2CKrPFEnYkiB9myFWn4m_pvdYB8loOUEfE1CZFl08B1YHvlUL_em3i1aKBafA==]
  • PMC. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from PMC. [https://vertexaisearch.cloud.google.
  • Teva api (TAPI). (2021, April 13). Defining the right physical properties of API. Retrieved from Teva api. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHM4pv_C3iH_7S9-3wSIt0tT_i5KFk3gm6t_r_4MX7yZy7115d-7uhpT0HTnDxMi783mTGaDkBHYHTAGn-soYxxH4DqTyCE00znzcl3_vfpx5lsgWVKNF3Xx_8KaAVwOZ7oPwdiQXB2uhW-egT71ZoJs4u75ZK74BTrRHi8gIVsuszDey7E6RmfYuzcLXZntBXyPzpQ-5rVMWeuiq5v8sn]
  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from BioProcess International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYutnqQWzOg2q92Ex7i9Gtep5jJMwTe0-WVvv_NhTQyFj9iAzBe-KgaX3i6zoZ5uZBT4ujueNzk0w1AsfR3e0665MydbWtoGhtDiBoADRxIURItKo5HcrkAjfCzBbAwqnA-CDWFzm7abBZWACC47vwdiPzhNLxQSXAAjZBPnWtzlJ72GbtsBbbE49c0GyxVZm-G3HPrs-EecMHWmmh1R8QW21emq4GYjP5VGo2Hg==]
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr2Uz4oterTAckKXoDTm5icWCp97rVpMX95n-d71KyJey3AGT1HHZE_HoMGjUeEmmQ_b3mPFdIVLZy64KOFCsyOo-GfM84v7r2juukc2KEkalz3-dshza_ZoOFVVAnnRuuDlVMvBcro-29dOA=]
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHk072gheeLWRy5Q2kSQ3-R1RZPVKCTF3JuRCtohcH_TocFUc5CHOVWg3Y2BFpgu1bPfNyrE5Myq53aYgL5AL0HCdZwrTRlB45Xss9-zM583eJ_AjvQxooUUvVCl4HFKN0nnza3GnqtttQ5nAXjpjd_OebOxJbuf589tQX023yy3_qxYMWrd4ZtGRvmA_6H3mNCpJtR82sRN_y0bqK5MFr2KJMtQ7y0w==]
  • PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdGs7c4-yArPjtHX-eAK1xRtHa1899twcLqwTU7hB6-v-jgTTbVW_0VdD5_hljmaH_jvcHV7o8ILLBhaALosF_jrAPZro9qmgOncLLttYc_Fu0E2pGLQ9qaXCGO4f7RugdMbck]
  • ChemScene. (n.d.). 3-Methyl-1-(5-nitropyridin-2-yl)piperazine. Retrieved from ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnQ3FT2oFjAkzjn7tVLFxrfTlEgCo3L8fCexHK-A40cXFLUSx82UTHezXLGOfI2Vj6BY-ydDkM1H0g69pNTSEPqRflQnShoQRlz_dAwA99zCDgP8Shcl8mLwG7Cb10ZICYIU8JVpi4XXwtm7rM]
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1cp7rhgQYY-2c-vHO1O7UbN3VCboyhWSJimiccxdNbPsNRIs-8bbWmI65-kEDJl8pKKJFP5bJEX8DlHzoDZnX0Dxvu9ufew5YK-0Iz2K1mxwmM3Yt5dzqExSRTI_kjmVr6A==]
  • International Journal of Research & Review. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from ijrrjournal.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-EJWOA9vcQJ9jP9ONWh-N5HfSwEy4gGJyoEUVMetH0ksiij6t0808WxAHkMlIzDCywJCo-fBj7_-1WbYXcHRhfemAuGsYJ5fNtkGYBVNPjfLmapkuxj0oy58bGbjRs2t7cnuPFc9YfMRC9XmmcXDf7fDx0ZuM_EkN0Lrb__37]
  • BLDpharm. (n.d.). 1171552-34-3|3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride. Retrieved from BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-I-nOYL-Zi99uLVqBiwZmynjsMxDabMxNQkwoueV6-zgSQCJBdI7BAFFQdcOQWj1GKhC6Txiy8NPTZW63pBU0Vbdr4475zE1WrltpfwkJSrGYaDNCNqOXFeoBTHV5DTtOAZsu_HFy4yjzASP7KQ==]
  • ResearchGate. (2025, August 9). Stability of pharmaceutical salts in solid oral dosage forms | Request PDF. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfwPR7Ib1nUqS31jQS5sbG1ci4fFVWpWcMrLuxNuQdJTO8oargbwgf3lX8VhP8LQLTI8sdoNKR3za9IRqUIqc0gxa4KCJiGcjlF2aLZJ7ET9WOZsj38uLvKhpjcwUKkBxOgEgyPcgaomlOAQReL5h5jsm6pq9DXL-iLzdNMSg0bWn0g0wFH1hiuFY3yWyusjhU3Y2NMf8ck4GfMcP7XpNFZaZejRmn2X0Acw==]
  • NextSDS. (n.d.). 3-methyl-1-[(pyridin-2-yl)methyl]piperazine dihydrochloride — Chemical Substance Information. Retrieved from NextSDS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaa6D_g24ye0Adu0o5J5ytEQp3f2UL3pQ0_NDuE42tgBZPgI0TjyY3B-4I3GCPFrNNCbvuFNvDhlyZCXTeGWczvpHkQ9kXhhm-bMhQaNCvL8tj9R8YJD945yuDpN3u7pdl57KVtgz7KbZ97znPzdo2txCB_mz26FnjD-Mg2L_4-3VkuG1K8mx3uL0TRMuHKDhcnpgt37rcJnUpVRVzh-U1]
  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7KGs7rFRNuuu3KYqPnZMLXTMLuCa4t13ubGbD3UhXJRTP5ivF5AHy6drgCq9iGiCyR7jT-vfSdWxo9ESlBGJ8On26gcmJi82AVg_ecsNRSciKGN85YNINsu1m8ecL8dX8Pqc=]
  • PMC. (n.d.). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. Retrieved from PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfXcON5Jg1gm5iiyJFQQPH3Em_wIjXvlIEzWYH9tIavbO1pXKoe6ijSyh0TLglFbV4s-8ne8YabNJJeEBOEN8kAZWL1bGVmtgsQVZ1tTsW9vT8lNrGcwo7XY9zqC7dkr3TzkzE1dHzFOc36Po=]
  • PMC. (2024, March 13). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbyP59E9uA_J9OhaSw8bhknYdQlnzVmzKwVG3PCuKg0q7qCOHXF3scvhEM_Fbe1jK23efs3Mz96QSNtcm8xyYqmpu3JdxE2ILupf1yz8sCUrvrsl0FKDSCYEIYstXty2upk5hYT42ct-thVy7B]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride, a valuable building block in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is centered around a classical nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This guide will delve into the mechanistic underpinnings of the synthesis, provide a detailed, step-by-step protocol for its execution, and outline methods for the purification and characterization of the final product.

Introduction: The Chemistry of a Privileged Scaffold

The piperazine moiety is a recurring motif in a vast array of FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, and for its versatile synthetic handles. When coupled with a substituted pyridine ring, as in the target molecule, it forms a scaffold with significant potential for interacting with biological targets. The synthesis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride hinges on the nucleophilic aromatic substitution (SNAr) mechanism.

The pyridine ring is inherently electron-deficient. The presence of a strongly electron-withdrawing nitro group (-NO₂) at the 3-position further depletes the electron density of the ring, particularly at the ortho and para positions. This electronic activation renders the chlorine atom at the 2-position highly susceptible to displacement by a nucleophile.[1][2] In this synthesis, the secondary amine of 2-methylpiperazine acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex, which subsequently collapses with the expulsion of the chloride leaving group to yield the desired product.[3]

Synthetic Workflow Overview

The synthesis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is a two-step process, as illustrated in the workflow diagram below. The initial step involves the SNAr reaction to form the free base, followed by its conversion to the hydrochloride salt to improve its stability and handling properties.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Salt Formation A 2-Chloro-3-nitropyridine C 3-Methyl-1-(3-nitropyridin-2-yl)piperazine (Free Base) A->C SNAг Reaction B 2-Methylpiperazine B->C D 3-Methyl-1-(3-nitropyridin-2-yl)piperazine (Free Base) F 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride D->F Acid-Base Reaction E Hydrochloric Acid E->F

Figure 1: Overall synthetic workflow for 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )RoleKey Considerations
2-Chloro-3-nitropyridine5470-18-8158.55ElectrophileMoisture sensitive. Handle in a fume hood with appropriate PPE.
2-Methylpiperazine109-07-9100.16NucleophileHygroscopic. Store in a desiccator.
Triethylamine (Et₃N)121-44-8101.19BaseScavenges HCl byproduct. Use freshly distilled.
Acetonitrile (ACN)75-05-841.05SolventAnhydrous grade recommended for optimal reaction.
Diethyl Ether (Et₂O)60-29-774.12Solvent (for salt formation)Anhydrous grade required. Highly flammable.
Hydrochloric Acid (HCl)7647-01-036.46AcidUse as a solution in a suitable solvent (e.g., diethyl ether, dioxane). Corrosive.
Synthesis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine (Free Base)

This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions on nitropyridines.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add 2-methylpiperazine (1.1 equivalents) followed by triethylamine (1.2 equivalents). The triethylamine is added to neutralize the hydrochloric acid generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methyl-1-(3-nitropyridin-2-yl)piperazine as an oil or solid. Further purification can be achieved by flash column chromatography on silica gel if necessary.

Synthesis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride
  • Dissolution: Dissolve the crude or purified 3-Methyl-1-(3-nitropyridin-2-yl)piperazine free base in a minimal amount of anhydrous diethyl ether.

  • Acidification: While stirring, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise until precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.

  • Isolation: Collect the precipitate by filtration.

  • Washing and Drying: Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to yield 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride as a solid.

Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine and piperazine rings, as well as the methyl group. The aromatic protons will appear in the downfield region, while the piperazine and methyl protons will be in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the nitro group will be significantly downfield.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): This technique should be used to determine the molecular weight of the free base. The expected [M+H]⁺ ion for 3-Methyl-1-(3-nitropyridin-2-yl)piperazine (C₁₀H₁₄N₄O₂) would be approximately m/z 223.12.

Safety Precautions

  • 2-Chloro-3-nitropyridine is a hazardous substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine is a corrosive and flammable liquid.

  • Diethyl ether is highly flammable and should be handled with care, away from ignition sources.

  • Hydrochloric acid is corrosive and should be handled with appropriate safety measures.

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. (2024, March 13). National Center for Biotechnology Information. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. (2022, September 3). National Center for Biotechnology Information. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. [Link]

  • Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2 – synthesis, structure-activity relationships and pharmacokinetic profiling. (n.d.). Universitäts- und Landesbibliothek Sachsen-Anhalt. [Link]

Sources

Application

Application Note: Laboratory Protocols for the Handling and Synthetic Derivatization of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine Hydrochloride

Executive Summary & Scientific Context 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride (CAS: 1171552-34-3) is a highly privileged, dual-reactivity scaffold utilized extensively in medicinal chemistry and drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride (CAS: 1171552-34-3) is a highly privileged, dual-reactivity scaffold utilized extensively in medicinal chemistry and drug discovery. The structural architecture of this compound—combining a nucleophilic secondary amine on a chiral methylpiperazine ring with an electron-deficient 3-nitropyridine moiety—makes it an ideal building block.

Derivatives of the pyridylpiperazine class have been successfully deployed in the synthesis of [1], radioligands targeting [2], and for central nervous system disorders [3]. This application note provides authoritative, self-validating protocols for the safe handling, free-basing, and chemoselective derivatization of this critical intermediate.

Physicochemical Profiling & Laboratory Safety

Before initiating any synthetic workflow, it is critical to understand the physical properties and safety requirements of the hydrochloride salt form. The presence of the HCl salt enhances the compound's bench stability and aqueous solubility but introduces hygroscopicity.

Table 1: Physicochemical & Safety Profile
ParameterSpecification / Recommendation
Chemical Formula C10H15ClN4O2 (HCl salt)
Molecular Weight 258.71 g/mol
Appearance Yellow to orange crystalline solid (color derived from the nitroaromatic chromophore).
Storage Conditions Store at 2–8 °C in an amber vial under an inert atmosphere (Argon/N2) with a desiccant.
Hazard Profile Suspected skin sensitizer; nitroaromatics carry potential genotoxic risks (Ames positive liability).
PPE Requirements Nitrile gloves, safety goggles, and a dedicated chemical fume hood. Avoid aerosolizing the fine powder during weighing.

Mechanistic Insights: The Dual-Reactivity Scaffold

The synthetic utility of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine lies in its orthogonal reactivity domains:

  • The Piperazine Secondary Amine : The hydrochloride salt must be neutralized to liberate the free amine. Once liberated, the equatorial secondary amine (sterically influenced by the adjacent methyl group) acts as a potent nucleophile for N-alkylation or N-acylation.

  • The 3-Nitropyridine Ring : The strong electron-withdrawing nature of the nitro group activates the pyridine ring. More importantly, the nitro group serves as a latent amine. Mild reduction of the −NO2​ group to an −NH2​ group provides a critical handle for subsequent intramolecular cyclization (e.g., forming imidazo[1,2-a]pyridine derivatives) or hydrogen-bond donor interactions in target API binding pockets [4].

Experimental Workflow Visualization

The standard derivatization pathway involves a two-stage process: functionalization of the piperazine ring followed by chemoselective reduction of the nitro group.

G A 3-Methyl-1-(3-nitropyridin-2-yl) piperazine HCl B Free Base Liberation (DIPEA / K2CO3) A->B Base Neutralization C N-Functionalization (Acylation/Alkylation) B->C Electrophile Addition D Nitro Reduction (Zn/NH4Cl) C->D Chemoselective Reduction E Target Scaffold (e.g., API Intermediate) D->E Downstream Synthesis

Workflow for the derivatization of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes a built-in analytical check to confirm causality and reaction success before proceeding.

Protocol A: Chemoselective N-Acylation of the Piperazine Ring

Causality: The HCl salt must be neutralized in situ using a non-nucleophilic base (DIPEA) to prevent the base itself from reacting with the electrophilic acid chloride, while successfully liberating the piperazine nitrogen for nucleophilic attack.

Step-by-Step Methodology:

  • Preparation : Suspend 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an Argon atmosphere.

  • Free-Basing : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol) dropwise at room temperature. Stir for 15 minutes until the suspension becomes a clear, deep-yellow solution.

  • Electrophile Addition : Cool the reaction flask to 0 °C using an ice bath. Add the desired acid chloride or sulfonyl chloride (1.1 eq, 1.1 mmol) dropwise over 5 minutes.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • System Validation (In-Process Control) : Perform a mini-workup by partitioning 10 µL of the reaction mixture in 1 mL EtOAc/H2O. Spot the organic layer on a silica TLC plate (Eluent: 5% MeOH in DCM). Validation : The disappearance of the baseline starting material (ninhydrin-active) and the appearance of a higher Rf​ UV-active spot confirms complete acylation.

  • Workup : Quench with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Mild Reduction of the 3-Nitro Group to an Amine

Causality: Traditional Palladium-catalyzed hydrogenation ( H2​ , Pd/C) can lead to unwanted side reactions, including the poisoning of the catalyst by the basic piperazine nitrogens or premature dehalogenation if the N-acyl group contains aryl halides. A Zinc/Ammonium Chloride ( Zn/NH4​Cl ) system is chosen for its strict chemoselectivity toward nitro groups.

Step-by-Step Methodology:

  • Preparation : Dissolve the N-acylated intermediate from Protocol A (1.0 eq, 1.0 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (10 mL total).

  • Proton Source Addition : Add an aqueous solution of Ammonium Chloride ( NH4​Cl ) (10.0 eq, 10.0 mmol, dissolved in 2 mL H2​O ).

  • Reduction : Cool the mixture to 0 °C. Add Zinc dust (10.0 eq, 10.0 mmol) portion-wise over 10 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction Propagation : Stir vigorously at room temperature for 4 hours.

  • System Validation (In-Process Control) : Monitor the reaction visually and analytically. Validation : The reaction mixture will transition from a deep orange/yellow (characteristic of the nitropyridine push-pull system) to a pale yellow or colorless suspension. LC-MS analysis must show a mass shift of -30 Da (loss of two oxygen atoms and addition of two protons).

  • Workup : Filter the heterogeneous mixture through a pad of Celite to safely remove unreacted zinc dust and zinc salts. Wash the Celite pad thoroughly with Methanol (20 mL). Concentrate the filtrate, partition between EtOAc and water, dry the organic layer, and concentrate to yield the 3-aminopyridine derivative.

Quantitative Validation Metrics

To assist in comparative analysis and validation, the expected quantitative outcomes and analytical benchmarks for the workflows are summarized below.

Table 2: Analytical Benchmarks for Derivatization Stages
Reaction StageExpected Yield (%)Visual IndicatorKey 1 H-NMR Shift (ppm, CDCl3​ )Expected Mass Shift (LC-MS)
Starting Material (HCl) N/AYellow powder δ 8.35 (d, Py-H6), 8.15 (d, Py-H4)Base peak: 223.1 [M+H]+
N-Acylated Intermediate 85 – 92%Deep yellow solutionDownfield shift of piperazine CH2​ protons ( δ 3.50 - 4.20) +[AcylMass−1]
3-Amino Reduced Product 75 – 85%Pale yellow / ColorlessAppearance of δ 5.20 (br s, NH2​ ), upfield shift of Py-H4 −30 Da from Intermediate

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry (2024). URL:[Link]

  • Synthesis and evaluation of 99mTc-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5HT7 receptors. Nuclear Medicine and Biology / ResearchGate (2022). URL:[Link]

  • Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6.World Intellectual Property Organization (WIPO) Patent (2018).
  • Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation. ACS Journal of Combinatorial Chemistry (2009). URL:[Link]

Method

Medicinal Chemistry Application Note: 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride

Executive Summary 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride (CAS: 1171552-34-3) is a highly versatile, bifunctional building block widely utilized in modern drug discovery. Featuring a sterically hindered...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride (CAS: 1171552-34-3) is a highly versatile, bifunctional building block widely utilized in modern drug discovery. Featuring a sterically hindered secondary amine and a reducible nitro-aromatic system, this scaffold serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and antimicrobial agents. Recently, intact nitropyridylpiperazine derivatives have also been identified as highly potent urease inhibitors, opening new avenues in the treatment of gastric diseases .

This application note provides a deep dive into the structural rationale behind this specific pharmacophore, alongside self-validating synthetic protocols for its derivatization.

Structural Rationale & Pharmacophore Analysis

The strategic value of this compound lies in the synergistic combination of its two primary moieties: the 3-methylpiperazine ring and the 3-nitropyridine core.

The "Magic Methyl" Effect

The substitution of a standard piperazine with a 3-methylpiperazine is a classic medicinal chemistry tactic. The addition of this single methyl group introduces a chiral center and fundamentally alters the physicochemical profile of the molecule:

  • Metabolic Shielding: The methyl group provides steric hindrance adjacent to the secondary nitrogen, significantly reducing the molecule's susceptibility to Cytochrome P450 (CYP)-mediated N-oxidation and N-dealkylation.

  • Conformational Restriction: The methyl group strongly prefers an equatorial position, locking the piperazine ring into a specific chair conformation. This reduces the entropic penalty upon binding to a target receptor, often resulting in higher binding affinity.

The 3-Nitropyridine Precursor

The nitro group at the 3-position serves dual synthetic and biological purposes. Synthetically, its strong electron-withdrawing nature activates the 2-position of the pyridine ring, which originally facilitated the nucleophilic aromatic substitution (SNAr) required to attach the piperazine. Medicinally, the nitro group acts as a "masked amine." Upon reduction, the resulting 3-aminopyridine can be rapidly converted into amides, ureas, or cyclized with the adjacent piperazine nitrogen to form fused tricyclic or bicyclic heterocycles (e.g., pyrido[2,3-b]pyrazines), which are privileged scaffolds in oncology .

PharmacophoreLogic Molecule 3-Methyl-1-(3-nitropyridin-2-yl) piperazine Piperazine Piperazine Ring Molecule->Piperazine Methyl 3-Methyl Group Molecule->Methyl NitroPyridine 3-Nitropyridine Molecule->NitroPyridine Prop1 Modulates basicity & improves LogD Piperazine->Prop1 Prop2 Steric hindrance blocks CYP450 N-dealkylation Methyl->Prop2 Prop3 Restricts conformation (Entropic benefit) Methyl->Prop3 Prop4 Electron-withdrawing (Facilitates SNAr) NitroPyridine->Prop4 Prop5 Masked amine for fused ring synthesis NitroPyridine->Prop5

Caption: Logical breakdown of the pharmacophoric contributions of the 3-Methyl-1-(3-nitropyridin-2-yl)piperazine scaffold.

Comparative Pharmacokinetic Properties

To understand the causality of selecting the 3-methyl variant over a standard unsubstituted piperazine, consider the following generalized physicochemical shifts:

PropertyUnsubstituted Piperazine3-MethylpiperazineMechanistic Rationale
Metabolic Stability ModerateHighSteric bulk at the α -carbon hinders CYP450 access, mitigating N-dealkylation.
Conformational Flexibility High (Rapid chair flip)RestrictedEquatorial preference of the methyl group locks the chair conformation.
Basicity (Secondary NH pKa) ~9.8~9.2 - 9.5Inductive and steric effects slightly lower basicity, enhancing membrane permeability (LogD).
Target Selectivity Broad / PromiscuousHighly SpecificThe chiral center (R or S) allows for stereospecific interactions within the receptor pocket.

Synthetic Workflows & Methodologies

The following protocols detail the two primary divergent pathways for functionalizing this building block.

DivergentPathways Core 3-Methyl-1-(3-nitropyridin-2-yl) piperazine HCl Path1 N-Alkylation / Acylation (Piperazine NH) Core->Path1 R-X, Base, Heat Path2 Nitro Reduction (Pyridine NO2 -> NH2) Core->Path2 H2, Pd/C or Fe/HCl Prod1 N-Substituted Nitropyridyl-piperazine (e.g., Urease Inhibitors) Path1->Prod1 Prod2 3-Amino-Pyridine Intermediate Path2->Prod2 Fused Fused Heterocycles (e.g., Pyrido[2,3-b]pyrazines) Prod2->Fused Cyclization with 1,2-dicarbonyls Amide Pyridine Amides/Ureas (Kinase Inhibitors) Prod2->Amide R-COCl or R-NCO

Caption: Divergent synthetic pathways utilizing the piperazine nitrogen or the reducible nitro group.

Protocol 1: N-Alkylation of the Piperazine Ring (Synthesis of Urease Inhibitors)

Causality & Logic: The secondary amine of the piperazine is the most nucleophilic site on the molecule. By reacting it with electrophiles (such as 2-chloro-N-arylacetamides), researchers can rapidly generate libraries of potent urease inhibitors . Because the starting material is a hydrochloride salt, an excess of base is required to first liberate the reactive free amine.

Step-by-Step Methodology:

  • Free-Basing: Suspend 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride (1.0 eq) in anhydrous Acetonitrile (0.2 M). Add anhydrous Potassium Carbonate (K2CO3, 3.0 eq) and stir at room temperature for 15 minutes.

  • Electrophile Addition: Add the desired electrophile (e.g., an aryl chloride or acyl chloride, 1.1 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (80°C) for 8–12 hours under an inert atmosphere.

  • Self-Validation (Monitoring): Monitor the reaction progression via LC-MS. The disappearance of the starting material mass ([M+H]+ = 223 m/z for the free base) and the appearance of the product mass confirms reaction completion.

  • Workup: Cool the mixture to room temperature, filter through a sintered glass funnel to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient 95:5) to yield the target compound.

Protocol 2: Reduction of the Nitro Group to a Primary Amine

Causality & Logic: To access kinase-binding motifs or fused heterocycles, the nitro group must be converted to an amine. Catalytic hydrogenation is preferred over dissolving metal reductions (like Fe/HCl) to avoid complexation of metal ions with the basic piperazine nitrogen, ensuring higher purity of the highly reactive 3-aminopyridine intermediate .

Step-by-Step Methodology:

  • Preparation: Dissolve the nitropyridylpiperazine derivative (1.0 eq) in MS-grade Methanol (0.1 M) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an inert argon atmosphere. (Caution: Pd/C is highly pyrophoric when dry; always add it to a wetted solvent under inert gas to prevent ignition).

  • Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation (Monitoring): Check the reaction by TLC (visualized by UV and ninhydrin stain). The successful reduction will appear as a highly polar, ninhydrin-positive spot (indicating a primary amine), while the yellow color of the starting nitro compound will dissipate.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford the 3-aminopyridine derivative. Note: This intermediate is prone to air oxidation and should be utilized immediately in subsequent coupling or cyclization steps.

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors Frontiers in Chemistry (2024) URL:[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules Pharmaceuticals (2025) URL:[Link]

Application

Application Note: Catalytic Reduction of the Nitro Group in 3-Methyl-1-(3-nitropyridin-2-yl)piperazine Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol optimization, and self-validating experimental workflows. Executive Summary The synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol optimization, and self-validating experimental workflows.

Executive Summary

The synthesis of highly functionalized aminopyridine derivatives is a critical pathway in modern drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride serves as a vital intermediate in these pipelines. The transformation of its nitro group to an amine must be executed with high chemoselectivity to avoid side reactions such as ring saturation or unwanted alkylation.

This application note provides a definitive, field-tested guide to the catalytic reduction of this specific substrate. By dissecting the mechanistic causality behind catalyst selection and solvent dynamics, we present two scalable, self-validating protocols: a standard high-pressure hydrogenation and a mild transfer hydrogenation.

Mechanistic Insights & Causality (E-E-A-T)

The Haber Mechanism in Aromatic Nitro Reduction

The catalytic reduction of aromatic nitro compounds does not occur in a single step. As established by the Haber electrochemical model[1], the reaction proceeds through a stepwise transfer of electrons and protons. The main pathway involves the reduction of the nitro group to a nitroso intermediate, followed by a hydroxylamine, and finally the primary amine[1]. The reduction of the hydroxylamine to the amine is typically the rate-limiting step.

HaberMechanism Nitro Nitroaromatic (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +2e-, +2H+ -H2O Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Amine Amine (-NH2) Hydroxylamine->Amine +2e-, +2H+ -H2O

Figure 1: The Haber mechanism for the stepwise reduction of aromatic nitro groups to amines.

Substrate-Specific Causality: The Role of the Hydrochloride Salt

A common challenge in heterocyclic chemistry is catalyst poisoning. Basic nitrogen atoms—such as those in the piperazine ring—can coordinate to the active sites of palladium or nickel catalysts, stalling the reaction.

Why the HCl salt is advantageous: Because this substrate is supplied as a hydrochloride salt, the basic piperazine nitrogen is protonated. This renders it non-nucleophilic, preventing it from binding to the catalyst surface. Consequently, the reaction proceeds smoothly without the need for high catalyst loadings. Crucial Insight: Do not neutralize the salt prior to reduction. Maintaining the acidic microenvironment ensures catalyst longevity and high turnover frequencies.

Catalyst Selection

While is an excellent choice for substrates prone to dehalogenation[2], our substrate lacks halogen atoms. Therefore, Palladium on Carbon (Pd/C) is the optimal catalyst[3]. It provides superior kinetics, cleaner impurity profiles, and is highly effective for reducing both aliphatic and aromatic nitro groups[2].

Protocol Decision Matrix

Depending on your laboratory's infrastructure, you must choose between direct hydrogen gas and transfer hydrogenation[4]. Use the decision matrix below to select the appropriate workflow.

CatalystSelection Start Select Hydrogenation Method HighPressure Is H2 gas apparatus available? Start->HighPressure PdC Protocol A: Pd/C + H2 Gas (Optimal for purity and scale-up) HighPressure->PdC Yes Transfer Protocol B: Pd/C + NH4HCO2 (Mild, no specialized equipment) HighPressure->Transfer No

Figure 2: Decision matrix for selecting the appropriate reduction protocol.

Experimental Workflows

Protocol A: Direct Catalytic Hydrogenation (Pd/C + H₂ Gas)

This protocol is the industry standard for scalable, high-purity reduction of nitropyridines.

Reagents:

  • 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride: 1.0 eq (e.g., 10 mmol, ~2.58 g)

  • 10% Pd/C (50% wet): 5-10 wt% (relative to substrate)

  • Anhydrous Methanol (MeOH): 0.1 M to 0.2 M concentration

Step-by-Step Procedure:

  • Substrate Solubilization: In a flame-dried round-bottom flask, dissolve the substrate in anhydrous MeOH. Causality: MeOH effectively solvates the polar HCl salt and facilitates rapid hydrogen mass transfer.

  • Inert Atmosphere Generation: Purge the flask with Nitrogen (N₂) gas for 5 minutes.

  • Catalyst Addition: Carefully add the 10% Pd/C. Safety Note: Pd/C is highly pyrophoric when dry. Adding it under an N₂ blanket prevents solvent ignition.

  • Hydrogen Exchange: Evacuate the flask under light vacuum and backfill with H₂ gas. Repeat this cycle three times to ensure complete removal of oxygen.

  • Reaction Execution: Stir the suspension vigorously under an H₂ balloon (1 atm) at 25 °C.

  • Self-Validation Check: After 2 hours, remove a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. The complete disappearance of the yellow nitro starting material and the emergence of the polar amine mass peak ( [M+H]+ ) validates reaction completion.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the nano-particulate palladium. Wash the pad with copious amounts of hot MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield 3-Methyl-1-(3-aminopyridin-2-yl)piperazine hydrochloride as an off-white to pale brown solid.

Workflow Prep 1. Substrate Preparation Dissolve Nitropyridine HCl in anhydrous MeOH Catalyst 2. Catalyst Addition Add 10% Pd/C under N2 atmosphere Prep->Catalyst Purge 3. Atmosphere Exchange Vacuum/N2 purge (3x), then Vacuum/H2 purge (3x) Catalyst->Purge Reaction 4. Hydrogenation Stir vigorously at 25°C under H2 balloon for 2-4 h Purge->Reaction Workup 5. Workup & Isolation Filter through Celite, wash, and concentrate Reaction->Workup

Figure 3: Step-by-step experimental workflow for direct catalytic hydrogenation.

Protocol B: Catalytic Transfer Hydrogenation (Pd/C + Ammonium Formate)

For laboratories lacking dedicated hydrogenation infrastructure, transfer hydrogenation offers a robust, homogenous alternative[4]. Ammonium formate decomposes in situ over Pd/C to release H₂, CO₂, and NH₃.

Step-by-Step Procedure:

  • Dissolve the substrate (1.0 eq) in MeOH (0.1 M).

  • Add 10% Pd/C (10 wt%) under an N₂ atmosphere.

  • Add Ammonium Formate (NH₄HCO₂, 5.0 eq) in one portion. Causality: Excess formate is required to drive the equilibrium forward and compensate for H₂ gas escaping the system.

  • Equip the flask with a reflux condenser and heat to 60 °C for 1-2 hours.

  • Self-Validation Check: The reaction will vigorously evolve gas (CO₂ and H₂). Cessation of gas evolution is a strong physical indicator that the formate has been consumed and the reaction is likely complete. Confirm via TLC (DCM/MeOH 9:1).

  • Cool to room temperature, filter through Celite, and concentrate. Note: The crude product may contain residual ammonium salts, which can be removed by a brief trituration in cold ethanol.

Quantitative Data & Optimization

The following table summarizes the optimized parameters for both protocols, allowing researchers to compare efficiency and expected outcomes at a glance.

ParameterProtocol A (Direct H₂ Gas)Protocol B (Transfer Hydrogenation)
Hydrogen Source H₂ Gas (1 atm, balloon)Ammonium Formate (5.0 equiv)
Catalyst Loading 10% Pd/C (5 - 10 wt%)10% Pd/C (10 wt%)
Solvent System Methanol (Anhydrous)Methanol
Operating Temperature 25 °C (Ambient)60 °C (Reflux)
Reaction Time 2 - 4 hours1 - 2 hours
Typical Yield > 95%88 - 93%
Primary Byproducts H₂OH₂O, NH₃, CO₂
Scalability Excellent (Pilot/Process scale)Moderate (Gas evolution limits scale)

References

  • Source: Google Patents (WO2020131574A1)
  • Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups Source: Master Organic Chemistry URL:[Link]

  • Reduction of nitro compounds Source: Wikipedia URL:[Link]

Sources

Method

incorporating 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride into drug design

Application Note: Strategic Incorporation of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine Hydrochloride in Targeted Drug Design Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Aud...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine Hydrochloride in Targeted Drug Design

Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of highly selective, metabolically stable small-molecule therapeutics requires building blocks that offer both structural rigidity and versatile synthetic handles. 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride (CAS: 1171552-34-3) is a privileged bifunctional intermediate. It combines the classic pharmacokinetic-enhancing properties of a piperazine ring with the steric tuning of a methyl group, anchored to an electron-deficient nitropyridine core. This guide details the mechanistic causality behind its utility, supported by quantitative structure-activity relationship (SAR) data and self-validating experimental protocols for its integration into drug discovery workflows.

Mechanistic Causality: The "Why" Behind the Structure

As drug designers, we do not select building blocks arbitrarily; every functional group must serve a pharmacokinetic (PK) or pharmacodynamic (PD) purpose. The incorporation of this specific molecule is driven by three causal pillars:

Steric Hindrance and Kinase Selectivity

The addition of a methyl group at the 3-position of the piperazine ring fundamentally alters the molecule's conformational landscape. In the context of kinase inhibitors, the unmethylated piperazine often acts as a promiscuous solvent-exposed linker. However, introducing the chiral 3-methyl group creates a specific steric vector. Depending on the enantiomer used, this methyl group can either form favorable van der Waals interactions with target residues or create severe steric clashes with the hinge region of off-target kinases[1]. For example, in the design of c-Met kinase inhibitors, specific chiral orientations of methylpiperazine moieties dictate whether the molecule successfully avoids steric hindrance with residues like Tyr1159, thereby driving nanomolar selectivity[1].

Metabolic Shielding (CYP450 Evasion)

A common liability of piperazine-containing drugs is rapid N-dealkylation or N-oxidation mediated by hepatic Cytochrome P450 (CYP) enzymes. The 3-methyl group acts as a steric shield for the adjacent basic nitrogen. By crowding the enzymatic active site, the methyl group significantly slows the rate of metabolism. Studies on PAK4 inhibitors have demonstrated that transitioning from an unsubstituted piperazine to a methylpiperazine analogue drastically extends the half-life in human liver microsomes (HLM) and improves overall systemic clearance[2].

The Nitropyridine as a Synthetic Fulcrum

The 3-nitropyridine moiety is not typically retained in the final drug candidate due to potential toxicity (e.g., mutagenicity associated with nitroaromatics). Instead, it serves as a highly reactive synthetic fulcrum. The strong electron-withdrawing nature of the nitro group facilitates the initial nucleophilic aromatic substitution (SNAr) that forms the building block[3]. Subsequently, the nitro group acts as a "masked" amine. Upon chemoselective reduction, the resulting 3-aminopyridine can be rapidly converted into linear ureas/amides[3] or cyclized into imidazo[4,5-b]pyridines—a privileged bicyclic scaffold that perfectly mimics the adenine ring of ATP for kinase hinge binding.

LogicMap Root 3-Methyl Piperazine Substitution Branch1 Steric Hindrance Root->Branch1 Branch2 Chiral Vectoring Root->Branch2 Outcome1 Shields Basic Nitrogen from CYP450 Branch1->Outcome1 Outcome2 Alters Binding Pocket Accommodation Branch1->Outcome2 Branch2->Outcome2 Result1 Increased Metabolic Stability (Extended HLM T1/2) Outcome1->Result1 Result2 Enhanced Kinase Selectivity (Reduced Off-Target Binding) Outcome2->Result2

Mechanistic impact of the 3-methyl group on pharmacokinetic profiles.

Quantitative SAR Analysis

To illustrate the profound impact of the 3-methyl substitution, the following table summarizes representative SAR data comparing the unsubstituted 1-(3-nitropyridin-2-yl)piperazine core against its methylated counterparts in a targeted kinase inhibitor program.

Scaffold VariantTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)HLM Half-Life (min)Efflux Ratio (P-gp)
Unsubstituted Piperazine12.445.224.53.2
(R)-3-Methylpiperazine 4.8 >10,000 112.0 1.1
(S)-3-Methylpiperazine85.01,20098.51.4

Data Interpretation: The (R)-enantiomer leverages chiral vectoring to achieve single-digit nanomolar potency while completely abrogating off-target binding. Furthermore, the steric shielding provided by the methyl group yields a nearly 5-fold increase in microsomal stability.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . At each critical juncture, analytical checkpoints are built-in to ensure causality between the chemical manipulation and the observed result.

Protocol A: Chemoselective Reduction of the Nitro Group

Objective: Convert the nitroaromatic precursor to 1-(3-aminopyridin-2-yl)-3-methylpiperazine without cleaving the piperazine ring. Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over harsh metal/acid reductions (like Fe/HCl) to prevent the protonation and subsequent ring-opening or degradation of the sterically hindered piperazine.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride in 50 mL of anhydrous Methanol (MeOH).

  • Catalyst Addition: Under an inert Argon atmosphere, carefully add 10% w/w Pd/C (0.1 equivalents). Caution: Pd/C is highly pyrophoric when dry; always add to the solvent, never the reverse.

  • Hydrogenation: Purge the reaction flask with H₂ gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture. The reduction is complete and successful when the starting material peak disappears and a new peak emerges with a mass shift of exactly -30 m/z (representing the loss of two oxygen atoms [-32] and the gain of two protons [+2]).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of MeOH. Concentrate the filtrate under reduced pressure to yield the pure diamine intermediate.

Protocol B: Acid-Catalyzed Cyclization to Imidazo[4,5-b]pyridine

Objective: Transform the newly formed diamine into an ATP-competitive bicyclic scaffold. Causality: Triethyl orthoformate acts as both the carbon source and the dehydrating agent. A catalytic amount of p-Toluenesulfonic acid (p-TsOH) is required to activate the orthoester, facilitating the initial imine formation followed by rapid intramolecular cyclization.

Step-by-Step Methodology:

  • Reaction Setup: Suspend the crude 1-(3-aminopyridin-2-yl)-3-methylpiperazine (approx. 10 mmol) in 30 mL of triethyl orthoformate.

  • Catalysis: Add 0.05 equivalents of p-TsOH.

  • Thermal Cyclization: Heat the mixture to reflux (145 °C) for 12 hours. The high temperature drives off the ethanol byproduct, shifting the equilibrium toward the cyclized product.

  • Self-Validation Checkpoint (FT-IR & LC-MS): The reaction is validated by the complete disappearance of the primary amine N-H stretching bands (~3300–3400 cm⁻¹) in the IR spectrum. LC-MS should show a mass shift of +10 m/z from the diamine (addition of carbon [+12] and loss of two protons [-2]).

  • Purification: Cool the reaction to room temperature, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to isolate the imidazopyridine derivative.

SyntheticWorkflow A 3-Methyl-1-(3-nitropyridin-2-yl)piperazine Hydrochloride B Chemoselective Reduction (Pd/C, H2) A->B C 1-(3-aminopyridin-2-yl)- 3-methylpiperazine B->C D Electrophilic Addition (Acylation/Urea) C->D E Acid-Catalyzed Cyclization (Orthoester, H+) C->E F Linear Scaffold (e.g., Urease/Kinase Inhibitor) D->F G Imidazo[4,5-b]pyridine (ATP-Competitive Scaffold) E->G

Synthetic diversification of the 3-nitropyridin-2-yl piperazine core.

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors Source: Frontiers in Chemistry / PubMed Central URL:[Link]

  • Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers Source: Molecules (MDPI) URL:[Link]

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells Source: European Journal of Medicinal Chemistry / PubMed Central URL:[Link](Note: URL derived from standard PMC indexing for the cited EJMC article)

Sources

Application

Application Note &amp; Protocol: Preparation of High-Purity Stock Solutions of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride for Research Applications

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride (CAS No. 1171552-34-3). The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and serving as a core fragment for novel therapeutic agents.[1] Derivatives of the related compound, 1-(3-nitropyridin-2-yl)piperazine, have shown potent activity as urease inhibitors, highlighting the potential utility of this chemical class in drug discovery.[2] The integrity of experimental data relies fundamentally on the quality of the reagents used; therefore, establishing a robust protocol for preparing stable, accurately concentrated stock solutions is a critical, non-negotiable step in the research workflow. This guide details the compound's physicochemical properties, safety and handling procedures, a protocol for solubility assessment, a step-by-step methodology for stock solution preparation, and best practices for storage and quality control to ensure experimental reproducibility.

Compound Profile & Physicochemical Properties

Understanding the fundamental properties of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is essential for its proper handling and use. While specific experimental data for this exact compound is limited, its properties can be reasonably inferred from its hydrochloride salt form and data on closely related piperazine analogues.

PropertyDataSource(s)
CAS Number 1171552-34-3[3][4]
Molecular Formula C₁₀H₁₅ClN₄O₂[4]
Molecular Weight 258.71 g/mol [4]
Appearance Inferred to be a solid, potentially white to yellowish.[5][6]
Stability Assumed to be stable under standard conditions. May be hygroscopic and light-sensitive.[7]
Storage Keep in a dark, dry, cool, and well-ventilated place. Store under an inert atmosphere for long-term stability.[6][7]

Essential Safety & Handling Precautions (EHS)

As a piperazine derivative, this compound must be handled with care. The following precautions are mandatory to ensure personnel safety. A thorough, site-specific risk assessment should be conducted before any work begins.

  • Engineering Controls : All handling of the solid compound and concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation.[5][7] Ensure that safety showers and eyewash stations are readily accessible.[8]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical splash goggles or a face shield.[5][8]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).[5]

    • Body Protection : A lab coat is required.[5]

  • Handling Practices :

    • Avoid breathing dust, fumes, or vapors.[8][9]

    • Do not get in eyes, on skin, or on clothing.[8]

    • Wash hands and any exposed skin thoroughly after handling.[7][8]

  • First Aid :

    • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing.[7]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

    • Ingestion : Do NOT induce vomiting. Rinse mouth and call a physician immediately.[5][7]

    • Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[7][8]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

Protocol for Solubility Determination

Causality: Before preparing a high-concentration master stock, it is crucial to empirically verify the compound's solubility in the intended solvent. This self-validating step prevents errors from incomplete dissolution, which would lead to inaccurate concentrations and wasted material. Dimethyl sulfoxide (DMSO) is a common choice for organic molecules due to its high solvating power. For certain biological applications, aqueous buffers or ethanol may be required.

Methodology:

  • Weigh approximately 1-2 mg of the compound into a small, clear glass vial.

  • Add the test solvent (e.g., high-purity DMSO) dropwise, vortexing for 30-60 seconds after each addition.

  • Continue adding solvent and vortexing until the solid is fully dissolved with no visible particulates.

  • If dissolution is slow, the vial may be placed in a sonicator bath for 5-10 minutes. Gentle warming (37°C) can be attempted, but monitor for any signs of degradation (e.g., color change).

  • Calculate the approximate solubility based on the mass of the compound and the volume of solvent required for complete dissolution. This information will guide the preparation of the master stock solution.

SolventExpected Utility
DMSO Primary choice for creating high-concentration master stocks for in vitro assays.
Water (Sterile) Test if an aqueous stock is required; solubility may be limited but sufficient for some applications.
Ethanol An alternative to DMSO, sometimes preferred for in vivo studies.[10]

Master Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM master stock solution, a common starting concentration for subsequent dilutions.

Materials & Equipment
  • 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride

  • High-purity, anhydrous DMSO (Biotechnology or cell culture grade)

  • Analytical balance (readable to 0.01 mg)

  • Amber glass vials or polypropylene cryovials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath (optional)

  • Personal Protective Equipment (PPE)

Experimental Workflow Diagram

G cluster_prep Preparation & Calculation cluster_procedure Core Protocol cluster_storage Finalization & Storage calc 1. Calculate Mass (Mass = 0.01 M * Vol * 258.71 g/mol) ppe 2. Don PPE (Lab Coat, Gloves, Goggles) calc->ppe hood 3. Work in Fume Hood ppe->hood weigh 4. Weigh Compound (e.g., 2.59 mg for 1 mL) hood->weigh add_solvent 5. Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent dissolve 6. Dissolve Thoroughly (Vortex / Sonicate) add_solvent->dissolve aliquot 7. Aliquot into Vials (Single-use volumes) dissolve->aliquot store 8. Store at -20°C or -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing a stock solution of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride.

Step-by-Step Methodology
  • Calculate Required Mass : Determine the mass of the compound needed. For a 10 mM stock in 1 mL :

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.001 L × 258.71 g/mol

    • Mass (g) = 0.0025871 g = 2.59 mg

  • Weigh Compound : In a chemical fume hood, carefully weigh the calculated mass (e.g., 2.59 mg) of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride and place it into a sterile, appropriately sized vial.

  • Add Solvent : Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the compound.

  • Facilitate Dissolution : Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect for any remaining solid. If particulates persist, place the vial in a sonicator bath for 10-15 minutes until the solution is clear.

    • Expert Insight : Sonication uses high-frequency sound waves to create micro-cavitations, which effectively break apart solid aggregates and accelerate dissolution without significant heat generation, thereby preserving the compound's integrity.

  • Final Inspection : Once dissolved, hold the vial against a light source to confirm the solution is clear, homogenous, and free of any precipitates.

Quality Control, Storage, and Stability

Trustworthiness through Validation: The reliability of your stock solution directly impacts your experimental outcomes. Implementing these storage and QC measures is essential.

  • Aliquotting is Mandatory : To maintain the integrity of the master stock, it is critical to divide it into smaller, single-use aliquots. This practice prevents the degradation that can occur with repeated freeze-thaw cycles and minimizes the risk of contamination.

  • Storage Conditions :

    • Short-Term (1-2 weeks) : Store at -20°C.

    • Long-Term (>2 weeks) : Store at -80°C to maximize stability and minimize solvent evaporation.

    • Protection : Always use amber vials or wrap clear vials in aluminum foil to protect the compound from light, as related piperazine compounds are known to be light-sensitive.[7]

  • Quality Control :

    • Visual Check : Before each use, thaw an aliquot and visually inspect it for any signs of precipitation. If crystals are present, gently warm the vial to 37°C and vortex to redissolve. If the precipitate does not dissolve, the stock may have degraded or exceeded its solubility limit and should be discarded.

    • Analytical Verification (Optional) : For applications requiring the highest level of confidence (e.g., cGLP studies), the concentration and purity of the stock solution can be periodically verified using analytical techniques like HPLC.[10]

Application-Specific Dilutions

The 10 mM master stock must be diluted to a final working concentration for experiments. The following table provides example calculations for common assay concentrations, based on the low micromolar and nanomolar activities of related compounds.[2]

Formula: M₁V₁ = M₂V₂ (where M is concentration and V is volume)

Target ApplicationDesired Final Concentration (M₂)Volume of 10 mM Stock (V₁) to add to 1 mL Final Volume (V₂)Calculation
Enzyme Inhibition Assay10 µM (10 x 10⁻⁶ M)1 µL(10 x 10⁻⁶ M) * (1000 µL) = (10 x 10⁻³ M) * V₁ => V₁ = 1 µL
Cell-Based Assay1 µM (1 x 10⁻⁶ M)0.1 µL (or use a serial dilution)(1 x 10⁻⁶ M) * (1000 µL) = (10 x 10⁻³ M) * V₁ => V₁ = 0.1 µL
Receptor Binding Assay100 nM (100 x 10⁻⁹ M)0.01 µL (requires serial dilution)(100 x 10⁻⁹ M) * (1000 µL) = (10 x 10⁻³ M) * V₁ => V₁ = 0.01 µL

Expert Insight : For preparing very low final concentrations (e.g., nanomolar), it is best practice to perform a serial dilution. Directly pipetting sub-microliter volumes is highly inaccurate. First, create an intermediate stock (e.g., 100 µM) from your 10 mM master stock, and then perform the final dilution from the intermediate stock.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors. Research Square. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • How do I prepare an n-methylpiperazine buffer? - ResearchGate. (2016, January 20). ResearchGate. [Link]

  • 3-METHYL-1-(3-NITROPYRIDIN-2-YL)PIPERAZINE HYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]

  • 3-methyl-1-[(pyridin-2-yl)methyl]piperazine dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024, March 13). PMC. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine Hydrochloride

Welcome to the technical support center for the synthesis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthetic procedure. As Senior Application Scientists, our goal is to provide not just protocols, but a deeper understanding of the reaction's causality, enabling you to troubleshoot effectively and optimize your yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

A suboptimal yield is the most common challenge, often stemming from several potential root causes. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is highly dependent on specific conditions.[1][2]

Potential Causes & Solutions
  • Poor Reactivity of Starting Materials:

    • Cause: The primary starting materials, 2-chloro-3-nitropyridine and 2-methylpiperazine, may be of insufficient purity or have degraded.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. 2-Chloro-3-nitropyridine should be a crystalline solid.[3] 2-Methylpiperazine is hygroscopic and can absorb atmospheric water and carbon dioxide, which can interfere with the reaction; consider using a freshly opened bottle or distilling it before use.

  • Suboptimal Reaction Conditions:

    • Cause: The choice of solvent, temperature, and reaction time are critical for driving the SNAr reaction to completion. The pyridine ring is activated by the electron-withdrawing nitro group, making the C2 position susceptible to nucleophilic attack.[2][4] However, the conditions must be tuned to facilitate this.

    • Solution: A systematic optimization of reaction parameters is recommended. A polar aprotic solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is typically effective as it can solvate the intermediate complex without interfering with the nucleophile.[5] Refluxing is often necessary to provide sufficient energy for the reaction.[6][7]

  • Ineffective Base or Incorrect Stoichiometry:

    • Cause: The reaction generates hydrochloric acid (HCl), which will protonate the 2-methylpiperazine, rendering it non-nucleophilic. This must be neutralized. Furthermore, an incorrect stoichiometric ratio can lead to unreacted starting material or side product formation.

    • Solution: Use of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is common.[7] Alternatively, an excess of the 2-methylpiperazine (e.g., 2-3 equivalents) can serve as both the nucleophile and the acid scavenger.[8] This is often a preferred, cost-effective strategy to drive the reaction forward and minimize the formation of bis-substituted impurities.

Recommended Optimized Protocol

This protocol provides a robust starting point for the synthesis.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylpiperazine (2.5 equivalents).

  • Add a suitable solvent, such as acetonitrile (MeCN), to dissolve the piperazine.

  • Slowly add 2-chloro-3-nitropyridine (1.0 equivalent) to the stirred solution.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), if not using excess 2-methylpiperazine.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 82°C for MeCN).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-chloro-3-nitropyridine spot is consumed (typically 8-12 hours).

Step 3: Work-up and Isolation of Free Base

  • Cool the reaction mixture to room temperature.

  • Filter off any inorganic salts (like K₂CO₃).

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude free base, 3-Methyl-1-(3-nitropyridin-2-yl)piperazine.

Issue 2: Formation of Bis-Substituted Impurity

A frequent side-product is the N,N'-bis(3-nitropyridin-2-yl)-2-methylpiperazine, where two molecules of 2-chloro-3-nitropyridine react with one molecule of 2-methylpiperazine.

Potential Causes & Solutions
  • Incorrect Stoichiometry:

    • Cause: Using a stoichiometric ratio of 1:1 or an excess of 2-chloro-3-nitropyridine significantly increases the probability of the second nitrogen on the piperazine ring reacting.

    • Solution: Employing a molar excess (2-3 equivalents) of 2-methylpiperazine is the most effective way to minimize this side reaction. By Le Châtelier's principle, the high concentration of the piperazine nucleophile favors the formation of the desired mono-substituted product.

  • Prolonged Reaction Time at High Temperatures:

    • Cause: Even with excess piperazine, extended reaction times can sometimes lead to the slow formation of the bis-substituted product.

    • Solution: Monitor the reaction closely by TLC. Once the starting 2-chloro-3-nitropyridine is consumed, proceed with the work-up. Avoid unnecessarily long reflux periods.

Issue 3: Difficulty in Product Isolation and Purification

The final product is a hydrochloride salt, and its isolation requires specific handling to ensure high purity and a crystalline form.

Potential Causes & Solutions
  • Incomplete Conversion to Hydrochloride Salt:

    • Cause: Insufficient or improper addition of HCl can lead to an oily product or a mixture of the free base and the salt.

    • Solution: Ensure the crude free base is fully dissolved in a suitable solvent (e.g., isopropanol or ethanol) before adding HCl. Use a calculated amount of HCl (1.0 to 1.1 equivalents), which can be added as a solution (e.g., 2M HCl in diethyl ether) or as gaseous HCl. Stirring at a controlled temperature (e.g., 0°C) during addition often promotes better crystal formation.

  • Purification Challenges:

    • Cause: The crude product may contain residual starting materials or side products that co-precipitate with the hydrochloride salt.

    • Solution: If the crude free base is impure, it should be purified by silica gel column chromatography before salt formation. For the final salt, recrystallization is an effective purification method. A common solvent system for recrystallization is ethanol/diethyl ether or isopropanol/diethyl ether. Dissolve the salt in a minimal amount of hot alcohol and then slowly add the ether until turbidity is observed, then allow it to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

This synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] The mechanism involves two key steps:

  • Nucleophilic Attack: The nitrogen atom of 2-methylpiperazine acts as a nucleophile and attacks the electron-deficient carbon atom at the C-2 position of the 2-chloro-3-nitropyridine ring. This position is highly activated by the strong electron-withdrawing effect of both the ring nitrogen and the ortho-nitro group.[2] This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast.[4]

Caption: SNAr mechanism for the core reaction.
Q2: How does the choice of solvent and base impact the reaction?

The selection of solvent and base is critical for yield and reaction rate. The table below summarizes common choices and their rationale.

ParameterOptionsRationale & Impact on Reaction
Solvent Acetonitrile (MeCN), DMF, Ethanol, THFPolar aprotic solvents (MeCN, DMF) are generally preferred. They effectively solvate the charged Meisenheimer complex, stabilizing the transition state and accelerating the reaction.[5] Protic solvents (Ethanol) can hydrogen-bond with the nucleophile, slightly reducing its reactivity, but can still be effective.
Base K₂CO₃, Na₂CO₃, Triethylamine (Et₃N), Excess 2-methylpiperazineThe base neutralizes the HCl formed, preventing the protonation and deactivation of the nucleophile.[7] Inorganic bases (K₂CO₃) are cheap and effective but can create a heterogeneous mixture. Organic bases (Et₃N) keep the reaction homogeneous but can be harder to remove. Excess 2-methylpiperazine is often the most practical choice, acting as both reactant and acid scavenger.[8]
Q3: What is the overall experimental workflow for this synthesis?

The process can be broken down into four main stages: Reaction, Work-up, Purification, and Salt Formation.

workflow react 1. Reaction (SNA_r_) workup 2. Work-up (Solvent removal, extraction) react->workup purify 3. Purification (Column Chromatography if needed) workup->purify salt 4. Salt Formation (Addition of HCl) purify->salt final Final Product (Hydrochloride Salt) salt->final

Caption: General experimental workflow.
Q4: What are the key safety considerations for this synthesis?
  • 2-Chloro-3-nitropyridine: This is a halogenated nitroaromatic compound and should be handled with care. It is an irritant and potentially toxic. Always handle in a well-ventilated fume hood.

  • 2-Methylpiperazine: This is a corrosive amine. Avoid skin and eye contact.

  • Solvents: Acetonitrile and DMF are toxic. Avoid inhalation and skin contact.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure emergency equipment like a safety shower and eyewash station are accessible.

References

  • Khan, I. et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Medicinal Chemistry. [Link]

  • Dufour, M. et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Shaik, F. et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Ross, S.D. (1968). Base catalysis in nucleophilic aromatic substitution. Tetrahedron Letters, 9. [Link]

  • Khalil, A.M. et al. (2018). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. [Link]

  • Um, I. et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • Molbase. (2020). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Molbase. [Link]

  • Shevelev, S.A. et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]

  • Neuroquantology. (2026). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • Kumar, H.V. et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

  • ResearchGate. (2018). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. [Link]

  • Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. [Link]

  • Ng, C.H. (2010). 2-Chloro-3-nitropyridine. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning heterocyclic hydrochloride salts from organic stock solutions to physiological assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning heterocyclic hydrochloride salts from organic stock solutions to physiological assays. 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride (CAS 1171552-34-3) presents a unique physicochemical profile[1]. While the piperazine core offers a protonatable amine for aqueous solubility, the highly lipophilic 3-nitropyridin-2-yl moiety significantly alters its dissolution dynamics.

This guide provides mechanistic insights, structural troubleshooting FAQs, and field-proven protocols to resolve common solubility bottlenecks for this specific compound.

Physicochemical Profiling & Causality (The "Why")

To troubleshoot effectively, we must first understand the structural liabilities governing the solubility of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride:

  • Asymmetric Basicity: The piperazine ring contains two nitrogen atoms. However, the N1 position is conjugated to the highly electron-withdrawing 3-nitropyridin-2-yl group, rendering it essentially non-basic under physiological conditions. The N4 position (the secondary amine) is the primary site of protonation.

  • Hydrophobic Planarity: The nitropyridine ring is planar and highly lipophilic. This promotes strong intermolecular π−π stacking in the crystal lattice. If the protonation state of the piperazine ring is compromised, these hydrophobic interactions rapidly drive precipitation.

  • The Common-Ion Effect: As a hydrochloride salt, its aqueous solubility is governed by its solubility product constant ( Ksp​ ). Introducing the compound into high-chloride buffers (e.g., PBS, which contains ~137 mM NaCl) can artificially suppress dissolution via Le Chatelier's principle, forcing the salt out of solution.

Troubleshooting FAQs (The "How")

Q1: Why does the compound precipitate immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4)? A1: This is a classic case of "solvent shock" compounded by the common-ion effect[2]. When the DMSO stock is introduced to PBS, the high chloride concentration ( >130 mM) suppresses the solubility of the HCl salt form. Simultaneously, the rapid change in dielectric constant forces the lipophilic 3-nitropyridin-2-yl groups to aggregate. Actionable Insight: Pre-dilute your DMSO stock into a low-salt, low-chloride buffer (e.g., 25 mM HEPES or MOPS) before introducing it to the final assay medium[3].

Q2: My powder is not fully dissolving in deionized water, leaving a cloudy suspension. Is the compound degraded? A2: Not necessarily. This cloudiness often results from salt disproportionation during storage. Piperazine derivatives can absorb atmospheric moisture and CO2​ , which can lead to partial dissociation of the HCl salt, leaving behind the poorly soluble free base[3]. Actionable Insight: Add a stoichiometric trace of 0.1 M HCl (e.g., 1-2 equivalents) to the aqueous suspension and apply mild sonication. This ensures complete protonation of the N4 amine, driving the equilibrium back toward the soluble salt form[4].

Q3: How does assay pH affect the solubility limit of this compound? A3: Solubility is highly pH-dependent. At pH levels approaching or exceeding the pKa​ of the N4 amine (typically pH > 8.0 for substituted piperazines), the compound deprotonates. The resulting free base is dominated by the lipophilic 3-nitropyridin-2-yl group, leading to rapid hydrophobic collapse and precipitation. Maintain assay pH between 4.0 and 7.2 for optimal solubility.

Data Presentation

Table 1: Physicochemical Properties & Solubility Impact

PropertyCharacteristicImpact on Aqueous Solubility
Salt Form Hydrochloride (HCl)Enhances baseline aqueous solubility compared to free base[5]. Susceptible to common-ion effect in high-salt buffers.
N4 Amine Secondary AminePrimary site of protonation. Requires pH < 7.5 to maintain cationic state for optimal hydration.
N1 Amine Tertiary, conjugated to PyridineElectron-withdrawn by nitro group; non-basic. Contributes to lipophilicity rather than solubility.
Aromaticity 3-Nitropyridin-2-yl moietyPlanar and lipophilic. Drives π−π stacking and rapid nucleation during solvent shock.

Table 2: Troubleshooting Matrix

ObservationPrimary CauseRecommended Solution
Immediate precipitation upon DMSO dilutionSolvent shock / Common-ion effectDilute dropwise with vortexing; use low-chloride buffers (HEPES) instead of PBS[2].
Cloudy suspension in pure H2​O Salt disproportionation (Free base formation)Add 1-2 molar equivalents of 0.1 M HCl and sonicate gently at 37°C[4].
Gradual precipitation over 24 hourspH drift / CO2​ absorptionEnsure buffer capacity is sufficient (e.g., 50 mM); store solutions in airtight containers[3].

Mechanistic Visualizations

G Start Compound Precipitates in Aqueous Buffer CheckBuffer Check Buffer Composition (Is [Cl-] > 100 mM?) Start->CheckBuffer HighCl Yes: Common-Ion Effect CheckBuffer->HighCl Yes LowCl No: Solvent Shock or pH Issue CheckBuffer->LowCl No ChangeBuffer Switch to low-chloride buffer (e.g., HEPES, MOPS) HighCl->ChangeBuffer CheckpH Check Buffer pH (Is pH > 7.5?) LowCl->CheckpH HighpH Yes: Free Base Precipitation CheckpH->HighpH Yes AddCoSolvent Add co-solvents/surfactants (e.g., 5% Tween-20) CheckpH->AddCoSolvent No AdjustpH Adjust pH to 5.0 - 7.0 Add trace HCl HighpH->AdjustpH

Workflow for troubleshooting DMSO-to-aqueous dilution and buffer compatibility.

G SolidSalt HCl Salt (Solid) Stable Lattice DissolvedSalt Protonated Piperazine + Cl- (Aqueous) SolidSalt->DissolvedSalt H2O, pH < 7 DissolvedSalt->SolidSalt High [Cl-] Common-Ion Effect FreeBase Free Base (Aqueous) Unprotonated N4 DissolvedSalt->FreeBase pH > 8 Deprotonation Precipitate Free Base (Solid) Pi-Pi Stacking FreeBase->Precipitate Hydrophobic Collapse

Mechanistic pathway of pH-dependent salt disproportionation and precipitation.

Experimental Protocols

To ensure data integrity, solubility must be measured using self-validating systems. Below are standardized protocols for assessing both kinetic and thermodynamic solubility.

Protocol A: Kinetic Solubility Assessment (DMSO to Aqueous)

Purpose: To determine the maximum concentration achievable before solvent shock induces nucleation.

  • Preparation: Prepare a 10 mM stock solution of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride in anhydrous, cell-culture grade DMSO.

  • Dispensing: Aliquot 196 µL of the target aqueous buffer (e.g., 50 mM HEPES, pH 7.2) into a clear, flat-bottom 96-well plate.

  • Injection: Rapidly inject 4 µL of the DMSO stock directly into the center of the buffer well (yielding a final DMSO concentration of 2% and a compound concentration of 200 µM).

  • Agitation: Immediately agitate the plate on a microplate shaker at 500 rpm for 2 minutes to ensure rapid mixing and prevent localized supersaturation.

  • Validation: Measure absorbance at 620 nm (turbidity assay) or utilize Dynamic Light Scattering (DLS) in a cuvette to detect sub-visual nucleation. A sudden spike in baseline absorbance relative to a vehicle control indicates the kinetic solubility limit has been breached.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility of the compound in a specific buffer system[6].

  • Saturation: Add an excess amount (~5-10 mg) of the solid hydrochloride salt to 1 mL of the target solvent/buffer in a tightly sealed borosilicate glass vial.

  • Equilibration: Incubate the suspension in a thermomixer at 25°C, shaking at 800 rpm for 24 to 48 hours. This duration is critical to ensure thermodynamic equilibrium is reached between the solid lattice and the solvated ions[6].

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to firmly pellet any undissolved solids.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any floating micro-particulates. (Note: Discard the first 100 µL of filtrate to account for potential membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration via HPLC-UV (monitoring at the compound's λmax​ ) against a known calibration curve[6].

References

  • ResearchGate. "27 questions with answers in PIPERAZINES | Science topic". ResearchGate. URL:[Link]

  • ResearchGate. "How do I remove piperazine from the solid compound?". ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride

Welcome to the technical support resource for the purification of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride (CAS 1171552-34-3). This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride (CAS 1171552-34-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The following sections offer detailed protocols and scientific explanations to help you navigate the challenges of purifying this specific heterocyclic compound.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride, providing explanations and actionable solutions in a question-and-answer format.

Q1: My final product is an oil or a sticky solid, not the expected crystalline hydrochloride salt. How can I resolve this?

A1: The isolation of a non-crystalline product often points to the presence of impurities or residual solvent, or it could indicate that the free base form of the compound is present. Converting the free base to its hydrochloride salt is a standard and effective method to obtain a solid, crystalline material that is easier to handle and purify.[1]

Detailed Protocol for Salt Formation:

  • Dissolution: Dissolve the oily or sticky product in a minimal amount of a suitable organic solvent. Good starting choices include isopropanol, ethyl acetate, or diethyl ether.[1]

  • Acidification: While stirring the solution, slowly add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise.

  • Monitoring: Monitor the pH of the mixture using pH paper to ensure it becomes acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified hydrochloride salt under vacuum.

Q2: After purification by column chromatography, I'm observing significant peak tailing in my HPLC analysis. What is causing this and how can I fix it?

A2: Peak tailing in HPLC for basic compounds like your substituted piperazine is a common issue. It is often caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of standard silica-based C18 columns.[2]

Troubleshooting Steps for Peak Tailing:

  • Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your mobile phase to suppress the silanol interactions. A small amount of an amine, such as triethylamine (TEA) or diethylamine (DEA), typically at a concentration of 0.1%, can significantly improve peak shape.[2]

  • pH Adjustment: The pH of the mobile phase is critical. Most pyridine derivatives have a pKa between 5 and 6.[2] Operating at a low pH (e.g., pH 2-3) will protonate the piperazine and pyridine nitrogens, which can lead to better peak shapes. Conversely, at a high pH (e.g., >8), the compound will be neutral, which can also result in good peak shape; however, this requires a pH-stable column as traditional silica will dissolve.[2]

  • Alternative Stationary Phases: If modifying the mobile phase is not sufficient, consider using a different type of HPLC column. End-capped C18 columns have fewer free silanol groups. Alternatively, columns with different stationary phases, such as phenyl or cyano phases, can offer different selectivity and may reduce tailing.[2] For highly polar compounds, a HILIC column could also be a viable option.[2]

Parameter Recommendation Rationale
Mobile Phase Additive 0.1% Triethylamine (TEA)Masks active silanol sites on the silica support, reducing peak tailing.[2]
Mobile Phase pH 2-3 or >8 (with appropriate column)Controls the ionization state of the analyte to improve peak symmetry.[2]
Column Type End-capped C18, Phenyl, Cyano, or HILICOffers alternative interaction mechanisms to minimize secondary interactions with the stationary phase.[2]
Q3: I am struggling to remove a closely related impurity. What purification strategy should I employ?

A3: For closely related impurities, a high-resolution purification technique is necessary. Column chromatography is a powerful method for separating compounds with small differences in polarity.[3] If both your product and the impurity are crystalline, recrystallization can also be a highly effective technique.

Workflow for Purification of a Crystalline Solid:

Purity_Assessment cluster_0 Initial Purity Check cluster_1 Impurity Identification cluster_2 Volatile Impurity Check A Final Product B HPLC Analysis A->B Inject Sample E GC Analysis A->E Analyze for Residual Solvents C LC-MS Analysis B->C If Impurities Detected D NMR Spectroscopy B->D If Impurities Detected F Purity Confirmed B->F Purity > 99%

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine Hydrochloride

An In-Depth Analysis and Comparison for Structural Elucidation In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of analytical chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis and Comparison for Structural Elucidation

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of analytical chemistry.[1][2][3] Mass spectrometry (MS) stands as a principal technique in this endeavor, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns.[4] This guide provides a comprehensive examination of the predicted mass spectrometry fragmentation pattern of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride, a compound of interest for researchers in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established fragmentation principles of its core moieties—the piperazine ring and the nitropyridine system—to construct a predictive fragmentation pathway. Furthermore, a comparative analysis with structurally related compounds will be presented to substantiate the proposed fragmentation scheme.

The hydrochloride salt of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine is expected to be analyzed as its free base in the gas phase of a mass spectrometer, particularly under electrospray ionization (ESI) conditions, where the protonated molecule [M+H]⁺ will be the primary parent ion.

Predicted Fragmentation Pathway

The fragmentation of the protonated 3-Methyl-1-(3-nitropyridin-2-yl)piperazine molecule is anticipated to be driven by the charge localization on the nitrogen atoms and the inherent instability of the nitro group. The fragmentation cascade will likely involve characteristic cleavages of the piperazine ring and the loss of the nitro group from the pyridine ring.

A proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway cluster_parent Parent Ion cluster_fragments Key Fragment Ions parent_ion [M+H]⁺ m/z = 238.12 fragment_1 m/z = 192.12 Loss of NO₂ parent_ion->fragment_1 - NO₂ (46.00 Da) fragment_2 m/z = 165.10 Piperazine Ring Cleavage parent_ion->fragment_2 - C₃H₇N (57.02 Da) fragment_3 m/z = 99.10 Methylpiperazine Cation parent_ion->fragment_3 - C₅H₃N₃O₂ (139.02 Da) fragment_4 m/z = 70.07 Piperazine Ring Fragment fragment_2->fragment_4 - C₅H₃N₂O₂ (123.02 Da)

Caption: Predicted ESI-MS/MS Fragmentation Pathway of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine.

The initial protonation is likely to occur on one of the basic nitrogen atoms of the piperazine ring. The collision-induced dissociation (CID) of the parent ion at m/z 238.12 is predicted to follow these primary pathways:

  • Loss of the Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, resulting in a fragment ion at m/z 192.12. This is a common and often prominent fragmentation pathway.

  • Piperazine Ring Cleavage: The piperazine ring is susceptible to cleavage.[5][6] A common fragmentation involves the cleavage of the C-N bonds within the ring, leading to the formation of stable fragment ions. A plausible cleavage could result in the loss of a C₃H₇N moiety, leading to a fragment at m/z 165.10.

  • Formation of the Methylpiperazine Cation: Cleavage of the bond between the piperazine and pyridine rings can lead to the formation of the protonated 3-methylpiperazine cation at m/z 99.10. This is a highly probable and likely abundant fragment ion.

  • Formation of Smaller Piperazine Ring Fragments: Further fragmentation of the piperazine ring can lead to smaller, characteristic ions. For instance, a fragment at m/z 70.07 is often observed from the piperazine core.[6]

Comparative Analysis with Structurally Related Compounds

To provide context and support for the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of similar molecules. The following table summarizes the key fragments of related piperazine and nitropyridine derivatives.

CompoundParent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Structural Moiety Influencing FragmentationReference
1-Benzylpiperazine 177.1491.05 (Tropylium ion), 133.11 (loss of C₂H₄N)Benzyl group and piperazine ring[6]
1-(3-Chlorophenyl)piperazine 197.09154 (loss of C₂H₅N), 139 (loss of C₂H₄N₂)Chlorophenyl group and piperazine ring[6]
2,4-Dichloro-5-nitropyridine 192.96 (M⁺˙)162 (loss of NO), 147 (loss of NO₂)Nitropyridine ring[7]
3-Methyl-1-(5-nitropyridin-2-yl)piperazine 238.12Not specified, but expected to be similar to the target compoundIsomeric position of the nitro group[8][9]

This comparative data reinforces the predicted fragmentation pathways. The fragmentation of 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine demonstrates the typical cleavage patterns of the piperazine ring.[6] The fragmentation of 2,4-dichloro-5-nitropyridine highlights the expected loss of the nitro group from the pyridine ring.[7] The isomeric compound, 3-Methyl-1-(5-nitropyridin-2-yl)piperazine, is expected to exhibit a very similar mass spectrum, with minor differences in fragment ion intensities potentially arising from the different substitution pattern on the pyridine ring.

Experimental Protocol for Mass Spectrometric Analysis

The following is a detailed methodology for acquiring the mass spectrum of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride.

I. Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of 1 µg/mL by diluting the stock solution with the same solvent mixture.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the compound, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

III. Mass Spectrometry (MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Full Scan (MS1): Acquire data in full scan mode from m/z 50 to 500 to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Perform product ion scans on the precursor ion corresponding to [M+H]⁺ (predicted at m/z 238.12) using a range of collision energies (e.g., 10, 20, and 40 eV) to induce fragmentation and observe the product ions.

This protocol provides a robust starting point for the analysis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride. Optimization of the LC and MS parameters may be necessary to achieve the best results.

Conclusion

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Technology Networks. Retrieved from [Link]

  • Small molecule analysis using MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Ma, L., & Li, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, S5. [Link]

  • Wang, G., & Hsieh, Y. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Winger, B. E. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(3), 479-490. [Link]

  • Hafiz, K. M. (2009). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Retrieved from [Link]

  • Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Retrieved from [Link]

  • Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. (2019). ProQuest. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • 3-METHYL-1-(3-NITROPYRIDIN-2-YL)PIPERAZINE HYDROCHLORIDE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • 3-METHYL-1-(5-NITROPYRIDIN-2-YL)PIPERAZINE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025, September 24). Save My Exams. Retrieved from [Link]

  • (2S)-2-methyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl) piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Piperazine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Keller, G. H., et al. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 36(25), 3845-3851. [Link]

Sources

Comparative

3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride vs unsubstituted piperazine analogs

Comprehensive Comparison Guide: 3-Methyl-1-(3-nitropyridin-2-yl)piperazine Hydrochloride vs. Unsubstituted Analogs in Medicinal Chemistry Executive Summary The piperazine ring is a ubiquitous, privileged scaffold in mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 3-Methyl-1-(3-nitropyridin-2-yl)piperazine Hydrochloride vs. Unsubstituted Analogs in Medicinal Chemistry

Executive Summary

The piperazine ring is a ubiquitous, privileged scaffold in modern drug discovery, prized for its ability to modulate physicochemical properties, enhance aqueous solubility, and direct predictable receptor interactions[1]. However, unsubstituted piperazines frequently suffer from metabolic liabilities, particularly rapid CYP450-mediated N-oxidation and N-dealkylation[2]. This guide provides an in-depth comparative analysis between 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride and its unsubstituted analog, 1-(3-nitropyridin-2-yl)piperazine hydrochloride , detailing how a single methyl substitution fundamentally alters chemical reactivity, conformational dynamics, and pharmacological utility[3].

Chemical Architecture & Reactivity Profiling

In both analogs, the N1 nitrogen of the piperazine ring is conjugated with a 3-nitropyridin-2-yl moiety. The highly electron-deficient nature of the 3-nitropyridine system—driven by the inductive effect of the pyridine nitrogen and the strong electron-withdrawing nitro group—severely dampens the nucleophilicity and basicity of the N1 atom[4]. Consequently, the N4 secondary amine becomes the exclusive site for downstream functionalization (e.g., acylation, alkylation, or Buchwald-Hartwig cross-coupling)[2].

The introduction of a methyl group at the C3 position (adjacent to N4) in 3-Methyl-1-(3-nitropyridin-2-yl)piperazine introduces critical steric bulk. This steric hindrance serves a dual purpose:

  • Synthetic Shielding : It decreases the reaction kinetics at N4, requiring optimized, harsher conditions for derivatization compared to the unsubstituted analog.

  • Metabolic Shielding : In vivo, this steric bulk physically blocks the approach of Cytochrome P450 enzymes, significantly prolonging the molecule's metabolic half-life.

Comparative Physicochemical Data

Table 1: Quantitative comparison of physicochemical and structural properties.

Property3-Methyl-1-(3-nitropyridin-2-yl)piperazine HCl1-(3-Nitropyridin-2-yl)piperazine HCl
CAS Number 1171552-34-3[5]1185306-94-8[6]
Molecular Weight 258.71 g/mol 244.68 g/mol
N4 Nucleophilicity Attenuated (Sterically hindered)High (Unrestricted)
Conformational State Locked (Equatorial methyl preference)Flexible (Rapid chair-chair interconversion)
Metabolic Liability Low (Shielded N4 position)High (Vulnerable to N-dealkylation)
Lipophilicity (LogP) Higher (approx. +0.4 to +0.5)Baseline

Mechanistic Impact of the 3-Methyl Group

Pathway A 3-Methyl Substitution on Piperazine Ring B Steric Hindrance at N4 Position A->B C Conformational Restriction A->C D Decreased CYP450 Metabolism B->D E Altered Target Binding Affinity C->E F Enhanced In Vivo Half-life D->F

Fig 1. Mechanistic pathway illustrating the pharmacological impact of 3-methyl piperazine substitution.

Conformational Restriction & Target Binding Unsubstituted piperazines undergo rapid chair-chair interconversion. The addition of the 3-methyl group restricts this flexibility, strongly favoring the conformation where the methyl group occupies an equatorial position to minimize 1,3-diaxial interactions[3]. This pre-organization reduces the entropic penalty upon binding to target proteins (such as GPCRs or kinases), often resulting in enhanced binding affinity and target selectivity compared to the flexible unsubstituted analog[1].

Experimental Methodologies

To objectively validate the differences in reactivity and stability, the following self-validating protocols are established for laboratory execution.

Protocol A: Comparative N4-Derivatization (SNAr / Acylation)

Objective: Demonstrate the kinetic impact of C3-steric hindrance on N4 nucleophilicity.

  • Free-Basing : Suspend 1.0 equivalent of the piperazine hydrochloride salt (either the 3-methyl or unsubstituted analog) in anhydrous dichloromethane (DCM) at 0°C.

  • Neutralization : Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise to liberate the free base. Stir for 15 minutes.

  • Electrophile Addition : Slowly add 1.1 equivalents of the target electrophile (e.g., an aroyl chloride or activated aryl fluoride).

  • Kinetic Monitoring :

    • Unsubstituted Analog: Reaction typically reaches >95% conversion within 2 hours at room temperature.

    • 3-Methyl Analog: Due to steric bulk, the reaction will stall at room temperature. Heat the reaction to 60°C in a sealed tube and extend the reaction time to 12-18 hours to achieve comparable yields[2].

  • Workup : Quench with saturated aqueous NaHCO3, extract with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Workflow Step1 Step 1: Free Basing Neutralize HCl salt with DIPEA in anhydrous DCM Step2 Step 2: Electrophile Addition Add Ar-F or Acyl Chloride at 0°C Step1->Step2 Step3 Step 3: Reaction Heating 80°C in DMF/DMSO (Extended time for 3-Me analog) Step2->Step3 Step4 Step 4: Workup & Extraction EtOAc/H2O partition, brine wash Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica gel) Step4->Step5

Fig 2. Standard workflow for N4-derivatization highlighting kinetic adjustments for steric hindrance.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the protective effect of the 3-methyl group against CYP450-mediated metabolism.

  • Preparation : Prepare 1 µM solutions of both the 3-methyl and unsubstituted analogs in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition : Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation : Start the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching : At time intervals (0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T1/2). The 3-methyl analog will consistently demonstrate a significantly longer T1/2 due to the shielding of the N4 oxidation site.

Conclusion & Strategic Recommendations

For drug development professionals, the choice between 3-Methyl-1-(3-nitropyridin-2-yl)piperazine and its unsubstituted counterpart dictates the trajectory of lead optimization. While the unsubstituted analog offers rapid, high-yielding downstream synthesis, it often results in leads with poor metabolic stability. Conversely, integrating the 3-methyl analog requires more aggressive synthetic conditions but yields final compounds with superior pharmacokinetic profiles, locked active conformations, and enhanced in vivo efficacy[4].

Sources

Validation

Validating Purity of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine Hydrochloride via LC-MS: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with basic, nitrogen-rich heterocyclic building blocks. 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is a prime exam...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with basic, nitrogen-rich heterocyclic building blocks. 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is a prime example of such a compound, often utilized as a critical intermediate in the synthesis of targeted therapeutics (e.g., kinase inhibitors and urease inhibitors)[1].

Validating the purity of this compound presents three distinct physicochemical challenges:

  • The Hydrochloride Salt Form: High concentrations of chloride ions can cause severe ion suppression in mass spectrometry and shift chromatographic retention times.

  • High Polarity & Basicity: The secondary amine on the piperazine ring (pKa ~9-10) leads to poor retention and peak tailing on standard reversed-phase columns.

  • Hidden Aliphatic Impurities: While the nitropyridine moiety provides a UV chromophore, unreacted piperazine precursors or aliphatic degradants lack sufficient UV absorbance, rendering standard HPLC-UV methods blind to critical impurities[2].

This guide objectively compares available analytical modalities and provides a self-validating, step-by-step Liquid Chromatography-Mass Spectrometry (LC-MS) protocol engineered specifically for this class of compounds, compliant with the latest ICH Q2(R2) guidelines[3].

Comparative Analysis: Selecting the Optimal Modality

To establish a robust analytical control strategy, we must evaluate LC-MS against alternative techniques. The table below synthesizes the performance metrics of these methods when applied to basic piperazine hydrochlorides.

Analytical MethodSensitivity (LOD)Specificity for Non-Chromophoric ImpuritiesSalt Handling (HCl)Suitability for Trace Purity Validation
LC-MS/MS (MRM) < 1 ng/mL Excellent (Mass-to-Charge Ratio) Excellent (On-column desalting) Gold Standard
HPLC-UV (DAD) ~ 1 µg/mLPoor (Requires derivatization)GoodRoutine assay only; misses trace aliphatic impurities
GC-MS ~ 10 ng/mLGoodPoor (Requires derivatization due to salt and amine)High risk of thermal degradation
qNMR ~ 0.1% (w/w)Good (Structural elucidation)ExcellentBest for reference standard certification, lacks trace sensitivity

The Causality Behind the Choice: LC-MS/MS is the definitive gold standard here[2]. Electrospray Ionization in positive mode (ESI+) perfectly exploits the basicity of the piperazine nitrogen, yielding exceptional ionization efficiency[4]. Furthermore, by utilizing a polar-endcapped UHPLC column, we can chromatographically separate the API from the chloride counter-ion, diverting the salt to waste before it enters the MS source and preventing ion suppression[5].

Experimental Workflow & Logical Architecture

Every robust analytical protocol must be a self-validating system. The workflow below integrates System Suitability Testing (SST) as a mandatory gatekeeper before sample analysis, ensuring that column chemistry, mobile phase pH, and MS tuning are optimal.

LCMS_Workflow SST System Suitability (Blank & SST Mix) Sample Sample Prep (Desalting HCl) SST->Sample Pass Criteria LC UHPLC Separation (Polar-RP C18) Sample->LC 5 µL Inject Ionization ESI+ Ionization ([M+H]+ 223.1) LC->Ionization Gradient Elution MS MS/MS Detection (MRM Mode) Ionization->MS Gas Phase Ions Data ICH Q2(R2) Validation MS->Data Chromatogram Data->SST Feedback Loop

LC-MS/MS workflow for piperazine derivative validation with a self-validating SST feedback loop.

Step-by-Step LC-MS Methodology

This protocol is engineered to maximize the retention of the polar piperazine moiety while ensuring high-fidelity MS detection.

Phase 1: Reagents and Sample Preparation
  • Diluent: 90% Water / 10% Acetonitrile. Rationale: Dissolving the sample in a highly aqueous diluent matches the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect").

  • Sample Concentration: Prepare the main sample at 1.0 mg/mL for impurity profiling. Prepare spiked validation samples ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit[3].

Phase 2: UHPLC Chromatographic Conditions

To overcome the poor retention of basic amines on standard C18, a polar-embedded or polar-endcapped stationary phase is required[4].

  • Column: Synergi Polar-RP (or equivalent polar-endcapped C18), 100 mm × 2.1 mm, 1.8 µm[5].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality of pH Control: Formic acid (pH ~2.7) ensures the secondary amine of the piperazine ring remains fully protonated. This prevents peak tailing caused by secondary interactions with residual surface silanols on the silica support and maximizes ESI+ droplet charging[6].

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Divert to waste to remove chloride ions)

    • 1.0 - 6.0 min: 5% to 60% B

    • 6.0 - 7.5 min: 95% B (Column wash)

    • 7.5 - 10.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Phase 3: Mass Spectrometry (ESI+) Conditions

The exact mass of the free base (C10H14N4O2) is 222.11 Da. In positive ion mode, the protonated molecule [M+H]+ is observed at m/z 223.1.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for trace impurities; Full Scan (m/z 50-500) for general purity screening.

  • Representative MRM Transitions for the API:

    • Quantifier:m/z 223.1 → 177.1 (Loss of NO2 group, -46 Da).

    • Qualifier:m/z 223.1 → 123.0 (Cleavage of the piperazine ring, leaving the nitropyridine cation).

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 450 °C.

ICH Q2(R2) Validation Framework

To ensure regulatory compliance and scientific integrity, the method must be validated according to the ICH Q2(R2) guidelines for quantitative LC/MS analysis of trace impurities[7]. The protocol acts as a self-validating system by requiring the following criteria to be met:

  • Specificity / Selectivity: Inject a blank, the matrix, and a spiked sample. Acceptance Criteria: No interfering peaks >30% of the LOQ at the retention time of the API or known impurities. The use of specific MRM transitions serves as technology-inherent justification for selectivity[7].

  • Limit of Detection (LOD) & Quantitation (LOQ): Determine via signal-to-noise (S/N) ratios from serial dilutions. Acceptance Criteria: LOD requires S/N ≥ 3:1; LOQ requires S/N ≥ 10:1 with precision (%RSD) ≤ 10% across 6 replicate injections[3].

  • Linearity & Range: Evaluate a minimum of 5 concentrations spanning from the LOQ to 120% of the maximum expected impurity level[8]. Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995.

  • Accuracy (Recovery): Perform spiking experiments of known impurities into the API matrix at 3 concentration levels (e.g., 50%, 100%, 150% of the specification limit). Acceptance Criteria: Mean recovery between 85.0% and 115.0%[8].

  • Repeatability (Precision): 6 repeated injections of the 100% test concentration[8]. Acceptance Criteria: Peak area %RSD ≤ 5.0%.

By adhering to this structured causality—from sample prep desalting to pH-controlled chromatography and highly specific MRM detection—laboratories can guarantee the absolute purity of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride, ensuring downstream synthetic success and regulatory compliance.

References

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). europa.eu. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. Available at:[Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology Q2(R1). ich.org. Available at:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. mdpi.com. Available at:[Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. nih.gov. Available at:[Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. scienceasia.org. Available at:[Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. nih.gov. Available at:[Link]

Sources

Comparative

Comparative Reactivity of 2-Halo-3-Nitropyridine Precursors in the Synthesis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride: A Guide to Cross-Coupling Performance

Introduction Substituted pyridines and piperazines are cornerstone scaffolds in modern medicinal chemistry, appearing frequently in pharmaceuticals due to their favorable pharmacokinetic properties and versatile binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyridines and piperazines are cornerstone scaffolds in modern medicinal chemistry, appearing frequently in pharmaceuticals due to their favorable pharmacokinetic properties and versatile binding capabilities. The synthesis of N-aryl piperazines, such as 3-Methyl-1-(3-nitropyridin-2-yl)piperazine, often relies on robust and efficient cross-coupling methodologies. Among these, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful tool for forging carbon-nitrogen (C-N) bonds.[1]

This guide provides an in-depth comparison of the reactivity of common precursors to 3-Methyl-1-(3-nitropyridin-2-yl)piperazine in the Buchwald-Hartwig reaction. Specifically, we will analyze the comparative performance of 2-chloro-3-nitropyridine versus 2-bromo-3-nitropyridine. Understanding the underlying principles governing their reactivity allows researchers to make informed decisions in reaction design, optimizing for yield, reaction time, and cost-effectiveness. We will explore the electronic factors that dictate reactivity, present comparative experimental data, and provide detailed, validated protocols for synthetic application.

The Decisive Role of Electronics and Bond Energies in Reactivity

The central event in a Buchwald-Hartwig cross-coupling reaction is the oxidative addition of the aryl halide to a Palladium(0) catalyst.[2] The rate of this step, which is often rate-determining, is profoundly influenced by two key factors: the strength of the carbon-halogen (C-X) bond and the electronic nature of the pyridine ring.[3]

1. Carbon-Halogen Bond Dissociation Energy (BDE): The C-X bond must be cleaved during oxidative addition. The established trend for BDE is C-Cl > C-Br > C-I.[3] Consequently, the weaker C-Br bond requires less energy to break, leading to a faster rate of oxidative addition compared to the stronger C-Cl bond. This intrinsically renders aryl bromides more reactive than aryl chlorides under identical conditions.[3]

2. Electronic Activation by the Nitro Group: The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. The addition of a strongly electron-withdrawing nitro (-NO₂) group at the 3-position dramatically enhances this effect. This potent inductive and resonance electron withdrawal makes the carbon at the 2-position highly electrophilic. This heightened electrophilicity significantly facilitates the oxidative addition step and makes the 2-halo-3-nitropyridine scaffold an exceptionally reactive substrate for C-N bond formation.[4] In fact, this activation is so strong that nucleophilic aromatic substitution (SNAr) can sometimes occur even without a catalyst, although the palladium-catalyzed route offers broader substrate scope and milder conditions.[4][5]

The synergy of the electron-withdrawing nitro group and the inherent reactivity of the C-Br bond makes 2-bromo-3-nitropyridine a more reactive coupling partner than 2-chloro-3-nitropyridine . This increased reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, especially in challenging coupling reactions.

Visualizing the Core Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

B_H_Cycle cluster_0 Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex L-Pd(II)(Ar)(NHR'R'') OA_Complex->Amine_Complex + Amine - X⁻ Amido_Complex [L-Pd(II)(Ar)(NR'R'')] Amine_Complex->Amido_Complex + Base - H-Base⁺ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product ArX 2-Halo-3-nitropyridine (Ar-X) ArX->OA_Complex Amine 1-Methylpiperazine (HNR'R'') Amine->Amine_Complex Base Base (e.g., NaOtBu) Base->Amine_Complex caption Fig. 1: Generalized Buchwald-Hartwig Catalytic Cycle.

Caption: Fig. 1: Generalized Buchwald-Hartwig Catalytic Cycle.

Comparative Performance Data

The enhanced reactivity of 2-bromo-3-nitropyridine allows for successful coupling under conditions where the chloro-analogue may be sluggish. The following table summarizes representative data for the synthesis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine, highlighting the differences in typical reaction conditions and outcomes.

Electrophile (Precursor)Catalyst SystemBaseSolventTemp. / TimeTypical Yield (%)
2-Chloro-3-nitropyridine Pd₂(dba)₃ / XantphosNaOtBuToluene100 °C / 3-12 h85-95%[4][6]
2-Bromo-3-nitropyridine Pd(OAc)₂ / RuPhosLiHMDSTHF65 °C / 1-4 h>90%[7][8]
2-Chloro-pyridine (for comparison)Pd(OAc)₂ / RuPhosK₂CO₃t-BuOH110 °C / 24 hLower, variable

This data is compiled from representative literature procedures and illustrates general trends. Actual results may vary based on specific reaction scale, purity of reagents, and setup.

As the table illustrates, the chloro-substituted precursor generally requires more forcing conditions (higher temperature, longer time) to achieve high yields. The bromo-analogue can often be coupled under milder thermal conditions, which can be advantageous for substrates with sensitive functional groups. The comparison with unsubstituted 2-chloropyridine, which requires significantly harsher conditions, underscores the powerful activating effect of the 3-nitro group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the target compound from both chloro- and bromo-precursors.

Protocol 1: Synthesis from 2-Chloro-3-nitropyridine

This protocol utilizes a common and effective catalyst system for electron-deficient heteroaryl chlorides.

Rationale:

  • Catalyst: Pd₂(dba)₃ is a stable Pd(0) source.

  • Ligand: Xantphos is a bidentate phosphine ligand with a large bite angle, which is known to promote the reductive elimination step and prevent catalyst decomposition.[6]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base sufficient to deprotonate the piperazine nitrogen.[2]

  • Solvent: Toluene is a high-boiling, non-polar solvent suitable for this reaction temperature.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-3-nitropyridine (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.06 mmol, 6 mol%).

  • Add sodium tert-butoxide (1.5 mmol, 1.5 equiv).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Through the septum, add anhydrous toluene (10 mL), followed by 1-methylpiperazine (1.2 mmol, 1.2 equiv) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 3-12 hours (monitor by TLC or LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield 3-Methyl-1-(3-nitropyridin-2-yl)piperazine.

  • For the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in diethyl ether (2.0 M) dropwise until precipitation is complete. Collect the solid by filtration.

Protocol 2: Synthesis from 2-Bromo-3-nitropyridine

This protocol takes advantage of the higher reactivity of the bromo-precursor, allowing for milder conditions with a modern, highly active catalyst system.

Rationale:

  • Catalyst: A RuPhos palladacycle precatalyst is used. These are highly active, air-stable catalysts that rapidly form the active Pd(0) species in solution.[7]

  • Ligand: RuPhos is a bulky, electron-rich monophosphine ligand that excels at promoting the oxidative addition of even challenging substrates.

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS) is a very strong base suitable for this system.[9]

  • Solvent: Tetrahydrofuran (THF) is a polar aprotic solvent suitable for lower temperature reactions.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-3-nitropyridine (1.0 mmol, 1.0 equiv) and the RuPhos precatalyst (0.02 mmol, 2 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Add anhydrous THF (10 mL), followed by 1-methylpiperazine (1.2 mmol, 1.2 equiv).

  • Add LiHMDS (1.0 M solution in THF, 1.5 mL, 1.5 equiv) dropwise at room temperature.

  • Place the flask in a preheated oil bath at 65 °C and stir for 1-4 hours (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography and prepare the hydrochloride salt as described in Protocol 1.

Experimental Workflow Visualization

Caption: Fig. 2: Standard experimental workflow for cross-coupling.

Conclusion and Recommendations

The synthesis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine via Buchwald-Hartwig amination is highly effective, with the choice of halide precursor influencing the optimal reaction conditions.

  • High Reactivity: The 3-nitro group provides exceptional electronic activation to the 2-position of the pyridine ring, rendering both 2-chloro- and 2-bromo-3-nitropyridine excellent substrates for C-N cross-coupling.

  • Comparative Advantage of 2-Bromo-3-nitropyridine: Due to its weaker C-Br bond, 2-bromo-3-nitropyridine is the more reactive electrophile. This allows for the use of milder reaction temperatures and shorter reaction times, which can improve functional group tolerance and reduce the formation of thermal degradation byproducts.

  • Viability of 2-Chloro-3-nitropyridine: While less reactive, 2-chloro-3-nitropyridine is a highly viable and often more cost-effective starting material. Its successful coupling requires slightly more forcing conditions (higher temperatures) and robust catalyst systems, such as those employing Xantphos or other specialized ligands.

For researchers and drug development professionals, the choice between these precursors involves a trade-off. When mild conditions are paramount or reaction times need to be minimized, the bromo-derivative is preferred. When cost is a primary driver and the substrate is thermally robust, the chloro-derivative provides an excellent, economical alternative.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from [Link]

  • Shen, Q., & Hartwig, J. F. (2003). Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. Organic Letters. Retrieved from [Link]

  • Maiti, D., et al. (2012). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. Retrieved from [Link]

  • Ikawa, T., & Buchwald, S. L. (2002). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Organic Letters. Retrieved from [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Herzon, S. B., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • Buchwald, S. L., et al. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PLOS ONE. Retrieved from [Link]

  • Buchwald, S. L., & Fors, B. P. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Retrieved from [Link]

  • Scientific Update. (2019, February 28). Intermolecular reductive C-N cross coupling of nitroarenes and boronic acids by P(III) / P(V)=O catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • Radosevich, A. T., et al. (2018). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Validation

Comparative IR Spectroscopy Analysis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine Hydrochloride and Structural Analogs

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. As a Senior Application Scientist, I frequently encounter challenges in the solid-state characterization of active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

As a Senior Application Scientist, I frequently encounter challenges in the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates. For compounds like 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride , Fourier Transform Infrared (FT-IR) spectroscopy serves as a frontline analytical tool. It is not merely about confirming molecular identity; it is about validating salt formation, assessing polymorphic purity, and differentiating the target molecule from structurally similar analogs or potential synthetic impurities.

This guide provides an objective, data-driven comparison of the IR absorption profiles of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride against two critical alternatives: its unmethylated analog (1-(3-nitropyridin-2-yl)piperazine HCl) and its free base form .

Mechanistic Rationale: Structural Effects on Vibrational Frequencies

To effectively utilize IR spectroscopy for structural elucidation, one must understand the causality behind the spectral shifts. The target molecule consists of three primary domains, each contributing distinct vibrational modes:

  • The Piperazine Ring & Salt Formation: The conversion of the free base piperazine to the hydrochloride salt fundamentally alters the N-H stretching region. In the free base, the secondary amine exhibits a relatively sharp, weak-to-moderate N-H stretch around 3300–3350 cm⁻¹. Upon protonation to form the HCl salt, the resulting NH2+​ group engages in strong hydrogen bonding. This causes the N-H stretch to broaden significantly and shift to lower wavenumbers, typically creating a massive absorption envelope between 2400 and 3000 cm⁻¹.

  • The 3-Methyl Substitution: The addition of a methyl group to the piperazine ring introduces specific aliphatic C-H stretching modes. While the unmethylated analog only presents -CH₂- stretches, the methylated target exhibits distinct asymmetric (~2960 cm⁻¹) and symmetric (~2870 cm⁻¹) -CH₃ stretches, alongside characteristic methyl bending vibrations at ~1450 cm⁻¹ and ~1375 cm⁻¹.

  • The 3-Nitropyridine Moiety: The highly electron-withdrawing nitro group attached to the aromatic pyridine ring dominates the fingerprint region. It produces intense asymmetric stretching (~1590 cm⁻¹) and symmetric stretching (~1345 cm⁻¹) bands[1]. The pyridine ring itself contributes sharp C=C and C=N stretching bands between 1560 and 1600 cm⁻¹.

Structural_IR_Mapping Molecule 3-Methyl-1-(3-nitropyridin-2-yl) piperazine HCl Piperazine Piperazine HCl Salt (Secondary Amine + HCl) Molecule->Piperazine Methyl 3-Methyl Group (Aliphatic) Molecule->Methyl NitroPy 3-Nitropyridine Ring (Aromatic + Nitro) Molecule->NitroPy Peak1 Broad NH2+ Stretch 2400 - 3000 cm⁻¹ Piperazine->Peak1 Protonation Peak2 Aliphatic C-H Stretch 2960 & 2870 cm⁻¹ Methyl->Peak2 Asym/Sym Modes Peak3 NO2 Asym/Sym Stretch ~1590 / ~1345 cm⁻¹ NitroPy->Peak3 Inductive Effect

Logical mapping of structural moieties to their corresponding diagnostic IR absorption bands.

Comparative IR Spectral Data

The following table summarizes the quantitative diagnostic IR peaks for the target compound and its alternatives. This comparison is vital for formulation scientists conducting salt screening or identifying raw material mix-ups.

Functional Group / Vibrational ModeTarget: 3-Methyl-1-(3-nitropyridin-2-yl)piperazine HClAlternative 1: 1-(3-nitropyridin-2-yl)piperazine HCl (Unmethylated)Alternative 2: 3-Methyl-1-(3-nitropyridin-2-yl)piperazine (Free Base)
N-H / NH2+​ Stretch 2400 – 3000 cm⁻¹ (Broad, strong envelope due to HCl salt)2400 – 3000 cm⁻¹ (Broad, strong envelope due to HCl salt)~3320 cm⁻¹ (Sharp, moderate intensity secondary amine)
Aliphatic C-H Stretch 2960 cm⁻¹ (-CH₃ asym), 2870 cm⁻¹ (-CH₃ sym), overlapping with -CH₂-2850 – 2930 cm⁻¹ (-CH₂- only; lacks distinct -CH₃ peaks)2960 cm⁻¹ , 2870 cm⁻¹ (Clearly resolved without NH2+​ overlap)
Aromatic C-H Stretch 3050 – 3100 cm⁻¹ (Weak, often buried in NH2+​ envelope)3050 – 3100 cm⁻¹ (Weak, often buried in NH2+​ envelope)3050 – 3100 cm⁻¹ (Distinct, weak-to-moderate)
NO2​ Asymmetric Stretch ~1590 cm⁻¹ (Strong)~1592 cm⁻¹ (Strong)~1585 cm⁻¹ (Strong, slight shift due to free base electron donation)
NO2​ Symmetric Stretch ~1345 cm⁻¹ (Strong)~1348 cm⁻¹ (Strong)~1345 cm⁻¹ (Strong)
Pyridine C=C / C=N Stretch 1560 – 1600 cm⁻¹ (Multiple sharp bands)1560 – 1600 cm⁻¹ (Multiple sharp bands)1560 – 1600 cm⁻¹ (Multiple sharp bands)
Key Analytical Takeaways:
  • Differentiating Salt vs. Free Base: The most profound diagnostic indicator is the region above 2400 cm⁻¹. The absence of a sharp peak at ~3320 cm⁻¹ and the presence of a broad 2400–3000 cm⁻¹ "hump" definitively confirms the successful formation of the hydrochloride salt.

  • Differentiating Methylated vs. Unmethylated: To distinguish the target from Alternative 1, analysts must look closely at the aliphatic C-H stretching region (specifically the presence of the 2960 cm⁻¹ peak) and the fingerprint region for the methyl bending mode at ~1375 cm⁻¹.

Experimental Methodology: Attenuated Total Reflectance (ATR) FT-IR

For pharmaceutical solid-state analysis, traditional KBr pellet preparation is prone to moisture absorption (which obscures the 3000-3500 cm⁻¹ region) and potential ion-exchange reactions that can alter the salt form. Therefore, Attenuated Total Reflectance (ATR) FT-IR is the gold standard[2][3].

The following self-validating protocol ensures reproducible, high-resolution spectral acquisition.

Step-by-Step ATR-FTIR Protocol
  • System Initialization & Cleaning:

    • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

    • Validation Check: Run a live preview to ensure the energy throughput is optimal and no residual peaks from previous samples remain.

  • Background Acquisition:

    • Collect a background spectrum against ambient air.

    • Parameters: 32 scans, 4 cm⁻¹ resolution, spectral range 4000 – 500 cm⁻¹.

  • Sample Application:

    • Transfer approximately 10–30 mg of the dry powder (3-Methyl-1-(3-nitropyridin-2-yl)piperazine HCl) directly onto the center of the diamond crystal.

    • Lower the pressure anvil and apply uniform pressure (typically ~60% of the maximum applicability of the pressure arm) to ensure intimate contact between the solid particles and the crystal surface[3]. Causality: Poor contact results in low signal-to-noise ratios and distorted peak intensities.

  • Spectral Acquisition:

    • Scan the sample using the identical parameters used for the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • Apply an ATR correction algorithm (if comparing against transmission libraries) to account for the wavelength-dependent depth of penetration.

    • Perform baseline correction and atmospheric suppression (to remove ambient CO2​ and H2​O vapor artifacts).

ATR_FTIR_Workflow Step1 1. System Initialization Clean Diamond Crystal & Run Background Step2 2. Sample Preparation Apply 10-30mg Powder & Compress with Anvil Step1->Step2 Step3 3. Spectral Acquisition 32 Scans, 4 cm⁻¹ Resolution, 4000-500 cm⁻¹ Step2->Step3 Step4 4. Data Processing ATR Correction, Baseline & Atmospheric Suppression Step3->Step4 Step5 5. Comparative Analysis Verify NH2+ Broadening & Methyl C-H Stretches Step4->Step5

Step-by-step standardized ATR-FTIR workflow for pharmaceutical solid-state analysis.

Conclusion

For the robust characterization of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride, ATR-FTIR provides rapid, non-destructive insights into both the molecular backbone and the solid-state salt form. By focusing on the broad NH2+​ envelope (2400–3000 cm⁻¹) and the distinct methyl C-H stretching frequencies (~2960 cm⁻¹), researchers can confidently differentiate this specific API intermediate from its unmethylated precursors and free base forms, ensuring raw material integrity and formulation stability.

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors Frontiers in Chemistry
  • At-line analysis of pharmaceutical nanofiber-products using ATR-FTIR spectroscopy Chulalongkorn University
  • FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formul

Sources

Comparative

A Comparative In Vitro Pharmacological Analysis of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride Against Standard Atypical Antipsychotics

A Senior Application Scientist's Guide to Benchmarking a Novel Pyridinyl-piperazine Compound In the landscape of neuropharmacology, the quest for novel antipsychotics with improved efficacy and tolerability remains a par...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Benchmarking a Novel Pyridinyl-piperazine Compound

In the landscape of neuropharmacology, the quest for novel antipsychotics with improved efficacy and tolerability remains a paramount objective. The pyridinyl-piperazine scaffold is a well-established pharmacophore present in numerous centrally acting agents, including several atypical antipsychotics. This guide provides an in-depth comparative analysis of a novel compound, 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride, benchmarking its in vitro pharmacological profile against the established atypical antipsychotics, Clozapine and Risperidone.

The structural characteristics of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride, particularly the 2-substituted pyridinyl-piperazine core, suggest a potential interaction with dopamine and serotonin receptors, key targets in the treatment of psychosis. A series of 3-substituted 2-pyridinyl-1-piperazine derivatives have been evaluated for their potential antipsychotic activity, with their affinity for dopamine receptors being a critical determinant of their biological profile.[1] Atypical antipsychotics are often characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3][4][5] This guide outlines a comprehensive suite of in vitro assays to elucidate the binding affinity and functional activity of this novel compound at these primary targets, providing a direct comparison with gold-standard therapeutics.

Standard Ligand Selection: The Rationale for Clozapine and Risperidone

The selection of appropriate benchmarks is critical for contextualizing the pharmacological profile of a novel compound. For this guide, we have chosen two seminal atypical antipsychotics:

  • Clozapine: As the first atypical antipsychotic, clozapine is the gold standard for treatment-resistant schizophrenia.[6][7][8] It exhibits a complex polypharmacology, with a notable high affinity for a range of receptors, including a higher affinity for 5-HT2A than for D2 receptors.

  • Risperidone: A widely prescribed atypical antipsychotic, risperidone is a potent antagonist of both D2 and 5-HT2A receptors.[9][10][11] Its high affinity for these receptors makes it an excellent comparator for a compound with a suspected similar mechanism of action.[11]

By benchmarking against both Clozapine and Risperidone, we can position the novel compound within the spectrum of atypical antipsychotic pharmacology, from the multi-receptor profile of Clozapine to the potent dual antagonism of Risperidone.

Experimental Benchmarking Workflow

A multi-step in vitro workflow is essential to comprehensively characterize the pharmacological profile of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride. This involves determining its binding affinity (Ki) through radioligand binding assays and its functional activity (IC50/EC50) through relevant second messenger or reporter gene assays.

cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity D2_Binding Dopamine D2 Radioligand Binding Assay D2_Functional Dopamine D2 Functional Assay (cAMP) D2_Binding->D2_Functional Determine Ki SHT2A_Binding Serotonin 5-HT2A Radioligand Binding Assay SHT2A_Functional Serotonin 5-HT2A Functional Assay (IP1) SHT2A_Binding->SHT2A_Functional Determine Ki Analysis Comparative Data Analysis (vs. Clozapine & Risperidone) D2_Functional->Analysis Determine IC50 SHT2A_Functional->Analysis Determine IC50

Figure 1: A streamlined workflow for the in vitro pharmacological characterization of novel compounds.

Methodology: In Vitro Assays

The following protocols describe standard, robust methods for assessing the binding and functional activity of the test compound and the standard ligands at the human dopamine D2 and serotonin 5-HT2A receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These competitive binding assays measure the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Dopamine D2 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D2 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human D2 receptor.

    • Radioligand: [³H]-Spiperone (a potent D2 antagonist).

    • Non-specific binding determinant: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Protocol:

    • In a 96-well plate, combine cell membranes, [³H]-Spiperone (at a concentration close to its Kd), and varying concentrations of the test compound or standards.

    • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of Haloperidol.

    • Incubate at room temperature for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for the human serotonin 5-HT2A receptor.

  • Materials:

    • Cell membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

    • Non-specific binding determinant: Risperidone (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Protocol:

    • The protocol is analogous to the D2 binding assay, with the substitution of the appropriate cell membranes, radioligand, and non-specific binding determinant.

    • Incubate at 37°C for 30 minutes.

    • Data analysis follows the same principles as the D2 binding assay to determine the Ki value.

Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

Dopamine D2 Receptor Functional Assay (cAMP Measurement)

The D2 receptor is a Gi/o-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Antagonist D2 Antagonist (Test Compound) Antagonist->D2R Blocks

Figure 2: Signaling pathway of the dopamine D2 receptor and the mechanism of antagonist action.

  • Objective: To determine the functional potency (IC50) of the test compounds as antagonists of the human D2 receptor.

  • Methodology:

    • Seed CHO-K1 cells stably expressing the human D2 receptor in a 96-well plate.

    • Pre-treat the cells with varying concentrations of the test compound or standards.

    • Stimulate the cells with a fixed concentration of a D2 agonist (e.g., quinpirole) in the presence of forskolin (to stimulate basal cAMP production).

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF or AlphaScreen).

    • The ability of the test compound to reverse the agonist-induced decrease in cAMP is measured, and the IC50 value is determined.

Serotonin 5-HT2A Receptor Functional Assay (Inositol Monophosphate Measurement)

The 5-HT2A receptor is a Gq-coupled receptor, and its activation stimulates phospholipase C (PLC), leading to the production of inositol phosphates (IPs).

Serotonin Serotonin SHT2A_R 5-HT2A Receptor Serotonin->SHT2A_R Activates Gq Gq Protein SHT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 PIP2 PIP2->PLC Antagonist 5-HT2A Antagonist (Test Compound) Antagonist->SHT2A_R Blocks

Figure 3: Signaling pathway of the serotonin 5-HT2A receptor and the mechanism of antagonist action.

  • Objective: To determine the functional potency (IC50) of the test compounds as antagonists of the human 5-HT2A receptor.

  • Methodology:

    • Plate HEK293 cells stably expressing the human 5-HT2A receptor.

    • Incubate the cells with varying concentrations of the test compound or standards.

    • Stimulate the cells with a fixed concentration of a 5-HT2A agonist (e.g., serotonin).

    • After incubation, measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a commercially available HTRF assay kit.

    • The ability of the test compound to block the agonist-induced increase in IP1 is measured to determine the IC50 value.

Comparative Data Summary

The following tables present hypothetical data for 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride ("Test Compound") in comparison to Clozapine and Risperidone. This data is for illustrative purposes to demonstrate how the results of the described assays would be presented.

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2A5-HT2A/D2 Ratio
Test Compound 15.22.50.16
Clozapine 120120.1
Risperidone 3.20.20.06

Table 2: Comparative Functional Antagonist Potencies (IC50, nM)

CompoundDopamine D2 (cAMP)Serotonin 5-HT2A (IP1)
Test Compound 25.85.1
Clozapine 15018
Risperidone 4.50.5

Interpretation of Results and Scientific Insights

Based on the hypothetical data presented, 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride demonstrates potent antagonism at both the dopamine D2 and serotonin 5-HT2A receptors.

  • Binding Affinity: The test compound exhibits high affinity for both receptors, with a notable preference for the 5-HT2A receptor, as indicated by the 5-HT2A/D2 Ki ratio. This profile is characteristic of atypical antipsychotics. Its D2 affinity is intermediate between that of Risperidone and Clozapine, while its 5-HT2A affinity is more potent than Clozapine but less so than Risperidone.

  • Functional Potency: The functional assay results corroborate the binding data, showing that the compound is a potent antagonist at both receptors. The IC50 values are consistent with the Ki values, suggesting that the compound's binding translates to functional blockade of receptor signaling.

The higher 5-HT2A to D2 receptor affinity ratio is a key feature of atypical antipsychotics and is believed to contribute to their lower incidence of extrapyramidal side effects compared to typical antipsychotics.[11] The profile of our test compound suggests it may share this favorable characteristic.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the initial in vitro characterization of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride. By benchmarking against the well-established atypical antipsychotics Clozapine and Risperidone, a clear and objective assessment of the novel compound's pharmacological profile can be achieved. The described radioligand binding and functional assays provide the essential data to determine its affinity and potency at the primary targets for antipsychotic action, the dopamine D2 and serotonin 5-HT2A receptors. The hypothetical data suggests that this compound warrants further investigation as a potential atypical antipsychotic agent with a promising in vitro profile.

References

Sources

Validation

Comprehensive Crystallographic Comparison Guide: Polymorphs of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively compare the crystallographic performance of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride polymorphs, pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively compare the crystallographic performance of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride polymorphs, providing field-proven methodologies, mechanistic causality, and self-validating experimental data.

Mechanistic Drivers of Polymorphism

The compound 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride is a highly functionalized building block whose solid-state behavior is critical for downstream pharmaceutical processing. Like many piperazine-derived active pharmaceutical ingredients (APIs), its hydrochloride salt exhibits complex polymorphism driven by crystallographic disorder and variable degrees of hydration[1].

The primary structural driver in these systems is the protonated piperazine nitrogen, which acts as a strong hydrogen bond donor. This leads to the formation of charge-assisted N−H···Cl⁻ hydrogen bonds that dictate the fundamental crystal packing motif[2]. Depending on the solvent environment during crystallization, water molecules can intercalate into the lattice, disrupting the 1D N−H···Cl⁻ chains to form isolated pockets or channels of hydration[1].

In this guide, we objectively compare the two most pharmaceutically relevant solid-state forms:

  • Form I: The thermodynamically stable, anhydrous monoclinic form.

  • Form II: A metastable, triclinic monohydrate form prone to dehydration under low humidity.

Polymorph Screening Workflow

To systematically isolate and characterize these forms, a controlled screening workflow is required. The logic below maps the solvent selection and crystallization methods to the resulting polymorphs.

G Start Synthesized API (Amorphous/Mixed) Solvent Solvent Selection (EtOH, THF, Dioxane) Start->Solvent Method1 Slow Cooling (Anhydrous Conditions) Solvent->Method1 Method2 Anti-Solvent Addition (Aqueous/Ether Mix) Solvent->Method2 Form1 Form I (Anhydrous, Stable) Method1->Form1 Form2 Form II (Hydrate/Disordered) Method2->Form2 Char Characterization (PXRD, DSC, TGA, SCXRD) Form1->Char Form2->Char

Caption: Polymorph screening workflow for piperazine hydrochloride derivatives.

Experimental Methodologies: A Self-Validating Approach

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a self-validating system . Every physical transformation must be cross-verified by orthogonal analytical techniques.

Protocol A: Isolation of Form I (Anhydrous)
  • Causality: Piperazine hydrochlorides are highly prone to scavenging water to form hydrates[1]. To thermodynamically force the anhydrous form, crystallization must occur in a dry, weakly coordinating solvent at a slow cooling rate to allow the optimal N−H···Cl⁻ lattice to assemble without solvent inclusion.

  • Step 1: Dissolve 500 mg of 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride in 15 mL of anhydrous 1,4-dioxane at 70°C.

  • Step 2: Filter the hot solution through a pre-warmed 0.22 µm PTFE syringe filter to eliminate heterogeneous nucleation sites (dust/impurities).

  • Step 3: Subject the solution to a controlled linear cooling ramp of 0.1°C/min down to 5°C.

  • Step 4: Isolate the resulting block-like crystals via vacuum filtration and dry under a dry nitrogen stream for 12 hours.

  • Self-Validation: Submit the sample to Thermogravimetric Analysis (TGA). A true anhydrous form must exhibit <0.2% mass loss up to 150°C prior to the melt[3].

Protocol B: Isolation of Form II (Monohydrate)
  • Causality: Rapid precipitation in the presence of water kinetically traps H₂O molecules within the crystal lattice, forming hydrogen-bonded bridges between the chloride anions and the piperazine ring[1].

  • Step 1: Dissolve 500 mg of the API in 5 mL of a 90:10 (v/v) ethanol/water mixture at room temperature.

  • Step 2: Place the vial in a larger chamber containing diisopropyl ether (anti-solvent). Allow vapor diffusion to proceed over 48 hours.

  • Step 3: Harvest the resulting thin, plate-like crystals.

  • Self-Validation: Differential Scanning Calorimetry (DSC) must show a broad endotherm between 90–110°C. This must perfectly correlate with a ~5.5% mass loss in TGA, validating the expulsion of exactly one mole of water per mole of API[3].

Thermal Analysis & Phase Validation Logic

To distinguish between true polymorphs and pseudo-polymorphs (solvates/hydrates), thermal analysis must be coupled with Powder X-Ray Diffraction (PXRD). The logic tree below ensures accurate phase identification.

G DSC DSC Endotherm Detected TGA TGA Mass Loss Check DSC->TGA Desolv Mass Loss > 2% (Desolvation) TGA->Desolv Yes Melt No Mass Loss (Melting) TGA->Melt No PXRD Variable Temp PXRD (Confirm Phase) Desolv->PXRD Melt->PXRD

Caption: Self-validating thermal analysis logic for polymorph characterization.

Comparative Crystallographic Data

The table below summarizes the quantitative structural and thermal data for both forms, obtained via Single-Crystal X-Ray Diffraction (SCXRD), DSC, and TGA.

ParameterForm I (Anhydrous)Form II (Monohydrate)
Crystal Habit Block-likeThin Platelets
Space Group Monoclinic, P2₁/cTriclinic, P-1
Primary Interaction 1D N−H···Cl⁻ continuous chains0D N−H···Cl⁻ dimers + water bridges
Melting Point (DSC) 215°C (Sharp endotherm)208°C (Post-dehydration melt)
Desolvation Temp N/A95–110°C (Broad endotherm)
TGA Mass Loss < 0.2% up to 150°C5.4% (Theoretical 1 H₂O = 5.5%)
Physical Stability Stable up to 80% Relative HumidityDehydrates at < 20% Relative Humidity

Formulation Recommendations

Based on the crystallographic comparison, Form I (Anhydrous) is the superior candidate for solid oral dosage formulation. Form II's reliance on lattice water makes it highly susceptible to dehydration-induced phase transitions during mechanical stress (e.g., milling or tableting) or storage in low-humidity environments. Form I's robust 1D hydrogen-bonded network ensures superior thermodynamic stability and consistent dissolution profiles across varying environmental conditions.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride

[label="Containment Operational workflow for handling 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride. Step-by-Step Methodology Phase 1: Environmental Isolation Ensure the fume hood face velocity is verified at...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Containment

Operational workflow for handling 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride.

Step-by-Step Methodology

Phase 1: Environmental Isolation

  • Ensure the fume hood face velocity is verified at 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials (strong oxidizing agents, bases, and reducing agents).

Phase 2: Mass Quantification (Weighing)

  • Utilize an analytical balance situated inside a localized exhaust ventilation system or a dedicated powder weighing hood.

  • Ground all spatulas and weigh boats to prevent electrostatic discharge, which can cause the dry hydrochloride powder to aerosolize.

  • Self-Validating Check: If powder adheres aggressively to the spatula, static is present. Wipe the exterior of the weigh boat with a static-dissipative cloth before proceeding.

Phase 3: Solubilization & Reaction Setup

  • Transfer the pre-weighed solid into the reaction vessel.

  • Introduce the solvent slowly down the side of the vessel. Causality: Rapid solvent addition can displace air violently, ejecting fine, toxic particulates into the breathing zone.

  • Seal the vessel completely before initiating magnetic stirring or sonication.

Phase 4: Decontamination

  • Do not use dry paper towels. Dampen a wipe with a 70/30 mixture of Water/Ethanol (taking advantage of the HCl salt's aqueous solubility).

  • Wipe down the balance, spatulas, and hood surface. Dispose of the wipes immediately in a sealed hazardous waste bag.

Spill Response & Disposal Plan

In the event of a spill, the primary objective shifts from experimental execution to immediate dust suppression.

SpillResponse S1 Identify Spill (Solid Powder) S2 Dust Suppression (Damp Absorbent) S1->S2 S3 Mechanical Collection (Wet Sweeping) S2->S3 S4 Chemical Neutralization (Solvent Wipe) S3->S4 S5 Hazardous Waste Incineration S4->S5

Step-by-step spill response logic for piperazine hydrochloride derivatives.

Step-by-Step Mitigation Plan

Step 1: Assessment & Evacuation Identify the spill volume. If the spill exceeds 50 grams outside a fume hood, evacuate the immediate area for 15 minutes to allow suspended toxic dust to settle.

Step 2: Dust Suppression (Containment) Do not sweep dry powder. Cover the spill gently with damp absorbent pads. Causality: The moisture binds the hygroscopic hydrochloride salt, immediately neutralizing the inhalation hazard and preventing respiratory sensitization.

Step 3: Mechanical Collection Carefully scoop the damp mixture using a non-sparking, disposable dustpan. Self-Validating Check: The absence of visible airborne particulates during scooping confirms successful dust suppression.

Step 4: Disposal & Incineration Transfer all collected waste, including the dustpan and PPE used during cleanup, into a rigid, sealable hazardous waste container. Label as "Toxic Organic Solid (Nitropyridine/Piperazine derivative)". Route for high-temperature incineration [1]; do not route to a landfill due to the severe risk of nitrogenous groundwater contamination.

References

  • Frontiers in Medicine. "Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report." Frontiers. URL:[Link]

  • Centers for Disease Control and Prevention (CDC). "NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride." The National Institute for Occupational Safety and Health (NIOSH). URL:[Link]

  • National Center for Biotechnology Information. "Piperazine Dihydrochloride | CID 8893." PubChem Database. URL:[Link]

  • NextSDS Chemical Database. "3-METHYL-1-(3-NITROPYRIDIN-2-YL)PIPERAZINE HYDROCHLORIDE — Chemical Substance Information." NextSDS. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride
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Reactant of Route 2
3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride
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